molecular formula C21H24O6 B042791 Acetyl-binankadsurin A CAS No. 99340-07-5

Acetyl-binankadsurin A

Numéro de catalogue: B042791
Numéro CAS: 99340-07-5
Poids moléculaire: 372.4 g/mol
Clé InChI: YVRYZXAHRGGELT-MZNUGIIHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Kadsurin A is a highly pure lignan isolated from the stems of Kadsura heteroclita, a plant used in traditional medicine. This compound has garnered significant research interest primarily for its potent and specific role as an autophagy inhibitor. Kadsurin A functions by disrupting the later stages of the autophagic process, specifically by inhibiting autophagosome-lysosome fusion and subsequent lysosomal degradation. This unique mechanism of action makes it an invaluable pharmacological tool for studying the complex role of autophagy in various disease models, particularly in oncology. Researchers utilize Kadsurin A to investigate the cytoprotective functions of autophagy in cancer cells, especially in response to chemotherapeutic agents, thereby exploring strategies to sensitize tumors to treatment. Beyond oncology, its applications extend to neurobiological research for studying neurodegenerative diseases and to virology for understanding viral replication mechanisms that exploit the host's autophagic machinery. Supplied with comprehensive analytical documentation including HPLC and MS data to ensure identity and purity, this compound is essential for advancing molecular and cellular biology research.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S,3R,3aS,7aR)-2-(1,3-benzodioxol-5-yl)-3a,7a-dimethoxy-3-methyl-5-prop-2-enyl-3,7-dihydro-2H-1-benzofuran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O6/c1-5-6-15-10-20(23-3)13(2)19(27-21(20,24-4)11-16(15)22)14-7-8-17-18(9-14)26-12-25-17/h5,7-10,13,19H,1,6,11-12H2,2-4H3/t13-,19+,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRYZXAHRGGELT-MZNUGIIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2(C1(C=C(C(=O)C2)CC=C)OC)OC)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](O[C@]2([C@@]1(C=C(C(=O)C2)CC=C)OC)OC)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50331992
Record name Kadsurin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50331992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99340-07-5
Record name (2S,3R,3aS,7aR)-2-(1,3-Benzodioxol-5-yl)-3,3a,7,7a-tetrahydro-3a,7a-dimethoxy-3-methyl-5-(2-propen-1-yl)-6(2H)-benzofuranone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99340-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kadsurin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50331992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Quest for Acetyl-binankadsurin A: A Technical Guide to the Discovery and Isolation of Bioactive Lignans from Kadsura Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Kadsura Lignans (B1203133)

The genus Kadsura, belonging to the Schisandraceae family, is a well-known source of complex and highly oxygenated dibenzocyclooctadiene lignans. These compounds have garnered significant attention from the scientific community due to their potent and varied pharmacological properties. Research has consistently demonstrated their potential as scaffolds for the development of new therapeutic agents. The isolation and structural elucidation of these molecules are critical first steps in harnessing their medicinal potential.

Experimental Protocols: Isolation and Purification of Dibenzocyclooctadiene Lignans from Kadsura coccinea

The following is a representative experimental protocol for the isolation of dibenzocyclooctadiene lignans from the stems or roots of Kadsura coccinea, based on methodologies repeatedly published in peer-reviewed journals.

Plant Material Collection and Preparation
  • Collection: The roots or stems of Kadsura coccinea are collected from their natural habitat or cultivated sources. Proper botanical identification is crucial to ensure the correct plant species is used.

  • Preparation: The plant material is washed, air-dried in the shade, and then coarsely powdered using a mechanical grinder.

Extraction
  • The powdered plant material (typically 5-10 kg) is extracted exhaustively with 95% ethanol (B145695) (3 x 20 L) at room temperature for a period of 7-14 days with periodic agitation.

  • The ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to yield a crude extract.

Fractionation
  • The crude ethanolic extract is suspended in water (2 L) and sequentially partitioned with solvents of increasing polarity: petroleum ether (3 x 2 L), ethyl acetate (B1210297) (3 x 2 L), and n-butanol (3 x 2 L).

  • Each fraction is concentrated under reduced pressure to yield the respective petroleum ether, ethyl acetate, and n-butanol fractions. The lignans of interest are typically concentrated in the ethyl acetate fraction.

Chromatographic Purification

The ethyl acetate fraction is subjected to a series of chromatographic techniques to isolate individual compounds.

  • Silica (B1680970) Gel Column Chromatography:

    • The dried ethyl acetate fraction (e.g., 200 g) is applied to a silica gel column (100-200 mesh, 1.5 kg).

    • The column is eluted with a gradient of chloroform-methanol (e.g., 100:0, 99:1, 98:2, 95:5, 90:10, 80:20, 50:50, v/v) to yield several major fractions (Fr. 1-8) based on thin-layer chromatography (TLC) analysis.

  • Sephadex LH-20 Column Chromatography:

    • Fractions rich in lignans (as identified by TLC and preliminary NMR) are further purified on a Sephadex LH-20 column using methanol (B129727) or a chloroform-methanol (1:1) mixture as the mobile phase to remove pigments and other impurities.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Final purification of individual compounds is achieved by preparative HPLC on a C18 column.

    • A typical mobile phase is a gradient of methanol-water or acetonitrile-water.

    • The flow rate is typically in the range of 5-10 mL/min, and detection is performed using a UV detector at wavelengths such as 210, 254, and 280 nm.

Structure Elucidation

The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are conducted to establish the planar structure and relative stereochemistry of the molecule.

  • Circular Dichroism (CD) Spectroscopy: The absolute stereochemistry of the isolated lignans is often determined by comparing their experimental CD spectra with those of known analogues or with calculated spectra.

Quantitative Data Presentation

The following tables summarize the reported biological activities of various lignans isolated from Kadsura species, providing a comparative view of their potency.

Table 1: Anti-inflammatory Activity of Lignans from Kadsura Species

CompoundSourceAssayIC₅₀ (µM)
Kadsuindutain AK. indutaNO production in LPS-activated RAW264.7 cells12.5
Kadsuindutain BK. indutaNO production in LPS-activated RAW264.7 cells10.7
Kadsuindutain CK. indutaNO production in LPS-activated RAW264.7 cells34.0
Schizanrin FK. indutaNO production in LPS-activated RAW264.7 cells20.1
Schizanrin OK. indutaNO production in LPS-activated RAW264.7 cells18.5

Table 2: Cytotoxic Activity of Lignans from Kadsura coccinea

CompoundCell LineIC₅₀ (µM)
Heilaohusu ARA-FLS14.57
Heilaohusu CHepG-221.93
Heilaohusu CHCT-11613.04
Heilaohusu CBGC-82318.76
Heilaohusu CHeLa15.21
Kadsuralignan HRA-FLS19.09

Table 3: Anti-HIV Activity of Lignans from Schisandra (a related genus)

CompoundAssayEC₅₀ (µM)Therapeutic Index (TI)
Tiegusanin GHIV-1 Inhibition7.9>25
Rubrisandrin CHIV-1 Induced Syncytium Formation~5.1 (2.26 µg/mL)15.4

Visualizations: Workflows and Signaling Pathways

To further elucidate the processes and mechanisms discussed, the following diagrams are provided in the DOT language for Graphviz.

Experimental Workflow for Lignan Isolation

G plant_material Kadsura coccinea (Stems/Roots) powdered_material Air-dried and Powdered Material plant_material->powdered_material extraction 95% Ethanol Extraction powdered_material->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract partition Solvent Partitioning crude_extract->partition petroleum_ether Petroleum Ether Fraction partition->petroleum_ether ethyl_acetate Ethyl Acetate Fraction partition->ethyl_acetate n_butanol n-Butanol Fraction partition->n_butanol silica_gel Silica Gel Column Chromatography ethyl_acetate->silica_gel fractions Fractions silica_gel->fractions sephadex Sephadex LH-20 Chromatography fractions->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_compounds Pure Lignans prep_hplc->pure_compounds structure_elucidation Structure Elucidation (NMR, MS, CD) pure_compounds->structure_elucidation

Caption: General workflow for the isolation and purification of lignans.

NF-κB Signaling Pathway Inhibition by Kadsura Lignans

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_complex p50-p65-IκBα Complex p50 p50 p65 p65 p50_p65 p50-p65 NFkB_complex->p50_p65 IκBα degradation p50_p65_nuc p50-p65 p50_p65->p50_p65_nuc Translocation Kadsura_Lignans Kadsura Lignans (e.g., Heilaohutriterpene B) Kadsura_Lignans->IKK Inhibits Kadsura_Lignans->p50_p65_nuc Inhibits Translocation DNA DNA p50_p65_nuc->DNA Binds to Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Pro_inflammatory_genes Gene Transcription

Caption: Inhibition of the NF-κB signaling pathway by bioactive lignans.

Conclusion

The lignans isolated from Kadsura species represent a promising class of natural products with significant therapeutic potential. While the specific compound "Acetyl-binankadsurin A" remains to be fully characterized in publicly accessible literature, the established methodologies for the isolation and characterization of related dibenzocyclooctadiene lignans provide a clear roadmap for future research. The data presented herein underscore the importance of continued investigation into the rich chemical diversity of the Kadsura genus for the discovery of novel drug leads. The provided protocols and diagrams serve as a valuable resource for researchers in the field of natural product chemistry and drug development.

Acetyl-binankadsurin A: A Technical Guide to Its Natural Sources, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-binankadsurin A, a bioactive lignan, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources, isolation methodologies, and known biological activities of this compound. The primary documented natural source of this compound is Kadsura longipedunculata, a plant belonging to the Schisandraceae family. This document outlines the experimental protocols for its extraction and purification and presents available data on its biological effects, including its inhibitory activity against HIV-1 protease. The information compiled herein serves as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Source

The principal natural source of this compound identified in the scientific literature is the plant Kadsura longipedunculata. This species, a member of the Schisandraceae family, is a rich source of various bioactive compounds, particularly lignans (B1203133). This compound is one of several lignans that have been successfully isolated from this plant.

Quantitative Data

Currently, specific quantitative yield data for the isolation of this compound from Kadsura longipedunculata is not extensively detailed in readily available literature. However, one study reports its isolation alongside other lignans. The lack of standardized reporting on yields highlights an area for future research to optimize extraction and purification processes for this compound.

Table 1: Isolated Lignans from Kadsura longipedunculata

CompoundMolecular FormulaPlant PartReference
This compoundC₂₄H₂₈O₈Not Specified[1]
Longipedunin ANot SpecifiedNot Specified[1]
Longipedunin BNot SpecifiedNot Specified[1]
Longipedunin CNot SpecifiedNot Specified[1]
Benzoyl-binankadsurin ANot SpecifiedNot Specified[1]
Schisanlactone ANot SpecifiedNot Specified[1]

Experimental Protocols

While a highly detailed, step-by-step protocol for the specific isolation of this compound is not explicitly available in a single source, a general methodology can be inferred from the isolation of related lignans from Kadsura longipedunculata. The following is a composite protocol based on standard phytochemical isolation techniques.

Extraction
  • Plant Material Preparation: Air-dried and powdered plant material of Kadsura longipedunculata is used as the starting material.

  • Solvent Extraction: The powdered material is typically extracted with a solvent such as ethanol (B145695) or methanol (B129727) at room temperature. This process is often repeated multiple times to ensure exhaustive extraction.

  • Concentration: The resulting crude extract is then concentrated under reduced pressure to yield a residue.

Fractionation and Isolation
  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.

  • Column Chromatography: The fraction containing the lignans of interest (often the chloroform or ethyl acetate fraction) is subjected to column chromatography. Silica gel is a commonly used stationary phase.

  • Elution Gradient: A gradient of solvents, for example, a mixture of petroleum ether and acetone (B3395972) or hexane (B92381) and ethyl acetate, is used to elute the compounds from the column.

  • Further Purification: Fractions containing this compound are further purified using techniques such as preparative thin-layer chromatography (TLC) or repeated column chromatography until the pure compound is obtained.

Structure Elucidation

The structure of the isolated this compound is confirmed using various spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the chemical structure and stereochemistry of the molecule.

Biological Activity

The biological activities of this compound are not as extensively studied as some other lignans from the Schisandraceae family. However, existing research indicates potential therapeutic relevance.

Anti-HIV Activity

One study reported the isolation of this compound from Kadsura longipedunculata and noted that other compounds isolated in the same study, specifically longipedunin A and schisanlactone A, exhibited appreciable inhibitory activity against HIV-1 protease with IC₅₀ values of 50 and 20 microM, respectively[1]. While the activity of this compound itself was not specified in this context, its co-occurrence with active compounds suggests that it warrants further investigation for its own potential anti-HIV properties.

Signaling Pathways and Logical Relationships

Due to the limited specific research on the mechanisms of action of this compound, detailed signaling pathway diagrams cannot be constructed at this time. However, a logical workflow for the isolation and characterization of this compound can be visualized.

G Figure 1. General Workflow for the Isolation of this compound Start Dried Kadsura longipedunculata Plant Material Extraction Solvent Extraction (e.g., Ethanol) Start->Extraction Concentration Concentration under Reduced Pressure Extraction->Concentration Partitioning Solvent-Solvent Partitioning Concentration->Partitioning ColumnChromatography Silica Gel Column Chromatography Partitioning->ColumnChromatography Purification Further Purification (e.g., Prep-TLC) ColumnChromatography->Purification IsolatedCompound Pure this compound Purification->IsolatedCompound StructureElucidation Spectroscopic Analysis (NMR, MS) IsolatedCompound->StructureElucidation BiologicalScreening Biological Activity Screening (e.g., Anti-HIV Assay) IsolatedCompound->BiologicalScreening

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Acetyl-binankadsurin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-binankadsurin A, a complex nortriterpenoid isolated from the Schisandraceae family of plants, presents a fascinating case study in the intricate world of natural product biosynthesis. While the complete, specific enzymatic pathway remains to be fully elucidated in the scientific literature, a robust, hypothetical pathway can be constructed based on foundational principles of triterpenoid (B12794562) synthesis and the known biochemistry of related compounds. This technical guide outlines this proposed biosynthetic route, detailing the key enzymatic steps from primary metabolism to the final acetylated product. Furthermore, it provides a comprehensive overview of the experimental protocols and data analysis strategies that researchers can employ to validate this pathway, identify the specific enzymes involved, and quantify their activities. This document is intended to serve as a foundational resource for professionals engaged in natural product chemistry, synthetic biology, and drug discovery, providing both a theoretical framework and a practical guide to uncovering the biosynthetic secrets of this compound and other structurally similar nortriterpenoids.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur in four distinct stages, beginning with the universal precursors of isoprenoids and culminating in a final acetylation event. The pathway involves the coordinated action of several key enzyme families, most notably oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (CYPs), and acetyltransferases.

Stage 1: Formation of the Triterpenoid Precursor, 2,3-Oxidosqualene (B107256)

Like all triterpenoids, the journey to this compound begins with the cyclization of 2,3-oxidosqualene. This precursor is synthesized from acetyl-CoA via the mevalonate (B85504) (MVA) pathway. Acetyl-CoA is a central metabolite in primary metabolism, derived from processes like glycolysis and fatty acid oxidation.[1][2][3][4] The conversion of acetyl-CoA to 2,3-oxidosqualene is a well-established pathway involving multiple enzymatic steps to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are then condensed to form the 30-carbon chain of squalene, subsequently epoxidized to 2,3-oxidosqualene.

Stage 2: Cyclization and Skeleton Formation

The linear 2,3-oxidosqualene is then cyclized by an oxidosqualene cyclase (OSC) to form a complex polycyclic scaffold.[5] For nortriterpenoids of the schisanartane-type, such as those found in Schisandra and Kadsura species, this cyclization is a critical, structure-determining step.[6][7][8][9][10][11] It is hypothesized that a specific OSC catalyzes the formation of a pre-schisanartane or schisanartane-type carbocation intermediate, which then undergoes a series of rearrangements and cyclizations to yield the characteristic nortriterpenoid core.

Stage 3: Oxidative Modifications by Cytochrome P450s

Following the formation of the core skeleton, the molecule undergoes extensive oxidative modifications. This "decorating" phase is primarily carried out by cytochrome P450 monooxygenases (CYPs), a large and versatile family of enzymes responsible for the vast structural diversity of plant secondary metabolites.[12][13][14][15][16] These enzymes are responsible for introducing hydroxyl groups and other functionalities at specific positions on the nortriterpenoid backbone. This sequence of oxidations is proposed to convert the initial cyclized product into the highly oxygenated intermediate, Binankadsurin A.[17] Transcriptome studies of Kadsura coccinea have identified numerous CYP genes, some of which are highly expressed in roots and are prime candidates for involvement in the biosynthesis of such compounds.[12][16]

Stage 4: Final Acetylation to Yield this compound

The final step in the proposed pathway is the acetylation of the hydroxyl group on Binankadsurin A to form this compound.[18] This reaction is catalyzed by an acetyltransferase, which utilizes acetyl-CoA as the acetyl group donor.[19][20][21] This is a common final step in natural product biosynthesis, often modifying the bioactivity, solubility, or stability of the molecule.

The overall proposed pathway is visualized in the diagram below.

Acetyl-binankadsurin_A_Biosynthesis AcetylCoA Acetyl-CoA MVA_Pathway Mevalonate Pathway AcetylCoA->MVA_Pathway Oxidosqualene 2,3-Oxidosqualene MVA_Pathway->Oxidosqualene Nortriterpenoid_Scaffold Pre-schisanartane Nortriterpenoid Scaffold Oxidosqualene->Nortriterpenoid_Scaffold Oxidosqualene Cyclase (OSC) BinankadsurinA Binankadsurin A Nortriterpenoid_Scaffold->BinankadsurinA Multiple Steps: Cytochrome P450s (CYPs) Acetyl_BinankadsurinA This compound BinankadsurinA->Acetyl_BinankadsurinA Acetyltransferase (+ Acetyl-CoA)

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data in Biosynthetic Pathway Elucidation

While specific quantitative data for the this compound pathway is not yet available, the following tables outline the types of data that would be collected during its experimental validation. These tables are based on methodologies used for characterizing similar natural product pathways.

Table 1: Gene Expression Analysis of Biosynthesis Candidates

Gene ID (Putative)Enzyme FamilyPlant TissueRelative Expression Level (e.g., TPM/FPKM)Fold Change (Treatment vs. Control)
KaOSC1Oxidosqualene CyclaseRootData to be determinedData to be determined
KaCYP71A1Cytochrome P450RootData to be determinedData to be determined
KaCYP82D2Cytochrome P450StemData to be determinedData to be determined
KaAT1AcetyltransferaseLeafData to be determinedData to be determined
TPM: Transcripts Per Million; FPKM: Fragments Per Kilobase of transcript per Million mapped reads. Data would be generated via RNA-Seq analysis of different tissues of a Kadsura species.

Table 2: In Vitro Enzyme Kinetic Parameters

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
KaOSC12,3-OxidosqualeneData to be determinedData to be determinedData to be determined
KaCYP71A1Nortriterpenoid ScaffoldData to be determinedData to be determinedData to be determined
KaAT1Binankadsurin AData to be determinedData to be determinedData to be determined
These parameters would be determined by expressing the candidate enzymes heterologously and performing in vitro assays with purified enzymes and synthesized substrates.

Experimental Protocols for Pathway Elucidation

The following protocols provide a roadmap for identifying and characterizing the genes and enzymes involved in the biosynthesis of this compound.

Protocol 1: Transcriptome Sequencing and Candidate Gene Identification

This protocol is adapted from studies on Kadsura coccinea.[12][16]

  • Plant Material Collection: Collect fresh roots, stems, and leaves from the Kadsura species known to produce this compound. Immediately freeze samples in liquid nitrogen and store at -80°C.

  • RNA Extraction and Sequencing:

    • Extract total RNA from each tissue type using a plant RNA isolation kit.

    • Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.

    • Construct cDNA libraries for each sample.

    • Perform high-throughput sequencing (e.g., Illumina platform) to generate paired-end reads.

  • Bioinformatic Analysis:

    • Perform quality control on the raw sequencing reads to remove adapters and low-quality sequences.

    • Assemble the high-quality reads into transcripts and unigenes.

    • Annotate the unigenes by comparing their sequences against public databases (e.g., Nr, SwissProt, KEGG, KOG).

    • Identify candidate genes for OSCs, CYPs, and acetyltransferases based on functional annotations.

    • Analyze the differential expression of these candidate genes across the different tissues to correlate expression patterns with the likely site of biosynthesis.

Protocol 2: Heterologous Expression and In Vitro Functional Characterization
  • Gene Cloning:

    • Synthesize the full-length coding sequences of candidate genes identified in Protocol 1.

    • Clone these sequences into an appropriate expression vector (e.g., pET-28a for E. coli or pYES2 for yeast).

  • Heterologous Expression:

    • Transform the expression constructs into a suitable host (E. coli BL21(DE3) or Saccharomyces cerevisiae).

    • Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).

  • Protein Purification:

    • Harvest the cells and lyse them to release the protein.

    • Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • In Vitro Enzyme Assays:

    • Prepare a reaction mixture containing the purified enzyme, the putative substrate (which may need to be chemically synthesized or isolated), and necessary cofactors (e.g., NADPH for CYPs, acetyl-CoA for acetyltransferases).

    • Incubate the reaction at an optimal temperature for a defined period.

    • Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

  • Product Identification:

    • Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the expected product by comparing its retention time and mass spectrum with an authentic standard.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the experimental validation of the proposed biosynthetic pathway.

Experimental_Workflow PlantTissues Plant Tissues (Root, Stem, Leaf) RNASeq RNA Extraction & Transcriptome Sequencing PlantTissues->RNASeq Bioinformatics Bioinformatic Analysis (Assembly, Annotation, Expression) RNASeq->Bioinformatics CandidateGenes Candidate Genes (OSCs, CYPs, ATs) Bioinformatics->CandidateGenes GeneCloning Gene Cloning into Expression Vectors CandidateGenes->GeneCloning HeterologousExpression Heterologous Expression (E. coli / Yeast) GeneCloning->HeterologousExpression EnzymeAssay In Vitro Enzyme Assays with Putative Substrates HeterologousExpression->EnzymeAssay ProductAnalysis Product Analysis (HPLC, LC-MS) EnzymeAssay->ProductAnalysis PathwayValidation Pathway Step Validation ProductAnalysis->PathwayValidation Logical_Relationship Hypothesis Hypothesized Biosynthetic Pathway GeneID Identify Candidate Genes (Transcriptomics) Hypothesis->GeneID EnzymeFunction Confirm Enzyme Function (In Vitro Assays) GeneID->EnzymeFunction InVivoRole Validate In Vivo Role (Gene Silencing/Overexpression) EnzymeFunction->InVivoRole PathwayElucidation Complete Pathway Elucidation InVivoRole->PathwayElucidation

References

Physical and chemical properties of Acetyl-binankadsurin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-binankadsurin A is a naturally occurring dibenzocyclooctadiene lignan (B3055560) isolated from Kadsura coccinea. Lignans (B1203133) from the Schisandraceae family, including those from the genus Kadsura, have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental methodologies for its isolation and characterization based on established protocols for related compounds, and an in-depth discussion of its putative mechanism of action, particularly focusing on its anti-inflammatory potential.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. The data is compiled from publicly available databases and extrapolated from the known characteristics of dibenzocyclooctadiene lignans.

PropertyValueSource
Molecular Formula C₂₄H₂₈O₈PubChem[1]
Molecular Weight 444.5 g/mol PubChem[1]
IUPAC Name [(9R,10R,11R)-3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0²,⁷.0¹⁴,¹⁸]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] acetate (B1210297)PubChem[1]
CAS Number 77174-33-5PubChem[1]
Appearance White to off-white solid (predicted)Inferred from related compounds
Solubility Soluble in methanol, ethanol (B145695), DMSO, and other organic solvents; sparingly soluble in water (predicted)Inferred from related compounds
XLogP3 4.3PubChem[1]
Topological Polar Surface Area 92.7 ŲPubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 8PubChem[1]
Rotatable Bond Count 4PubChem[1]

Experimental Protocols

Isolation of this compound from Kadsura coccinea

G start Dried stems and roots of Kadsura coccinea extraction Maceration with 95% Ethanol (3x) start->extraction filtration Filtration and Concentration under reduced pressure extraction->filtration crude_extract Crude Ethanol Extract filtration->crude_extract partition Solvent Partitioning (Hexane, Ethyl Acetate, Water) crude_extract->partition hexane_fraction Hexane Fraction (lipids, non-polar compounds) partition->hexane_fraction Non-polar ethyl_acetate_fraction Ethyl Acetate Fraction (lignans, flavonoids) partition->ethyl_acetate_fraction Semi-polar water_fraction Aqueous Fraction (polar compounds) partition->water_fraction Polar silica_gel Silica (B1680970) Gel Column Chromatography (Gradient elution: Hexane-Ethyl Acetate) ethyl_acetate_fraction->silica_gel fractions Collection of Fractions (F1, F2, F3...) silica_gel->fractions tlc TLC Analysis of Fractions fractions->tlc combined_fractions Pooling of Lignan-rich Fractions tlc->combined_fractions hplc Preparative HPLC (Reversed-phase C18, Methanol-Water) combined_fractions->hplc pure_compound Pure this compound hplc->pure_compound characterization Structural Elucidation pure_compound->characterization nmr 1H NMR, 13C NMR characterization->nmr ms Mass Spectrometry (ESI-MS) characterization->ms ir Infrared Spectroscopy (FT-IR) characterization->ir

Figure 1: General workflow for the isolation and characterization of this compound.

Methodology:

  • Plant Material: The dried and powdered stems and roots of Kadsura coccinea are used as the starting material.

  • Extraction: The plant material is subjected to exhaustive extraction with 95% ethanol at room temperature. This process is typically repeated three times to ensure maximum yield.

  • Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane and ethyl acetate. The lignans, including this compound, are expected to be enriched in the ethyl acetate fraction.

  • Chromatographic Separation:

    • Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of n-hexane and ethyl acetate, with the polarity being gradually increased. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of the target compound are pooled, concentrated, and further purified using preparative reversed-phase HPLC (C18 column) with a mobile phase consisting of a methanol-water gradient.

  • Structural Elucidation: The purified compound is identified as this compound based on the following spectroscopic analyses:

    • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight.

    • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to determine the chemical structure, including the connectivity of atoms and stereochemistry.

    • Infrared (IR) Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule.

Spectroscopic Characterization Data (Predicted/Typical)

The following table summarizes the expected spectroscopic data for this compound based on the analysis of structurally similar dibenzocyclooctadiene lignans.

Spectroscopic TechniquePredicted Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): Signals corresponding to aromatic protons, methoxy (B1213986) groups, methyl groups, methylene (B1212753) protons, and an acetyl group. Specific shifts would be required from the original literature for precise assignment.
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): Signals for quaternary aromatic carbons, protonated aromatic carbons, methoxy carbons, aliphatic carbons, and the carbonyl and methyl carbons of the acetyl group.
FT-IR (KBr) ν (cm⁻¹): Absorption bands for O-H stretching (hydroxyl group), C-H stretching (aromatic and aliphatic), C=O stretching (acetyl group), and C-O stretching (ethers and ester).
ESI-MS m/z: [M+H]⁺ at 445.1857, [M+Na]⁺ at 467.1676.

Biological Activity and Mechanism of Action

Direct experimental studies on the biological activity of this compound are limited in the publicly accessible literature. However, extensive research on other lignans isolated from Kadsura coccinea and related species in the Schisandraceae family provides a strong basis for predicting its pharmacological profile. The primary activity reported for these compounds is anti-inflammatory.

Anti-inflammatory Activity: Inhibition of Nitric Oxide Production

A key mechanism underlying the anti-inflammatory effects of dibenzocyclooctadiene lignans is the inhibition of nitric oxide (NO) production in inflammatory cells such as macrophages. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium.

  • Cell Treatment: Cells are pre-treated with varying concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

  • Nitrite (B80452) Measurement: After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells.

Signaling Pathway Modulation

The anti-inflammatory effects of dibenzocyclooctadiene lignans are mediated through the modulation of key intracellular signaling pathways that regulate the expression of pro-inflammatory genes.

G cluster_pathways Intracellular Signaling cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK activates NFkB NF-κB Pathway TLR4->NFkB activates Acetyl_binankadsurin_A This compound Acetyl_binankadsurin_A->MAPK inhibits IKK IKK Acetyl_binankadsurin_A->IKK inhibits Proinflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) MAPK->Proinflammatory_genes activates transcription factors IkB IκB IKK->IkB phosphorylates p65_p50 p65/p50 IkB->p65_p50 releases p65_p50_nucleus p65/p50 (nucleus) p65_p50->p65_p50_nucleus translocates p65_p50_nucleus->Proinflammatory_genes induces transcription Inflammation Inflammation Proinflammatory_genes->Inflammation mediates

Figure 2: Putative anti-inflammatory signaling pathway of this compound.

As depicted in Figure 2, this compound is hypothesized to exert its anti-inflammatory effects by:

  • Inhibition of NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that controls the expression of many pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by LPS, IκB is phosphorylated by IκB kinase (IKK), leading to its degradation and the subsequent translocation of NF-κB into the nucleus. This compound likely inhibits the phosphorylation of IκB, thereby preventing NF-κB activation.

  • Inhibition of MAPK Pathway: Mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, are another set of key signaling molecules involved in the inflammatory response. They regulate the activity of various transcription factors that are important for the expression of pro-inflammatory mediators. It is plausible that this compound interferes with the phosphorylation and activation of one or more MAPKs.

By inhibiting these critical signaling pathways, this compound can effectively suppress the production of pro-inflammatory enzymes (iNOS, COX-2) and cytokines (TNF-α, IL-6), leading to a potent anti-inflammatory effect.

Conclusion

This compound is a promising natural product with significant potential for drug development, particularly in the area of inflammatory diseases. This technical guide has provided a detailed overview of its physical and chemical properties, methodologies for its study, and a plausible mechanism of action based on current scientific understanding of related compounds. Further research is warranted to fully elucidate the specific biological targets and therapeutic potential of this intriguing molecule.

References

Acetyl-binankadsurin A: A Technical Overview of its Chemical Properties and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acetyl-binankadsurin A, a lignan (B3055560) of significant interest. This document details its fundamental molecular characteristics, outlines a representative experimental protocol for its isolation and characterization, and explores its potential biological activities through known signaling pathways.

Core Molecular Data

This compound is a naturally occurring dibenzocyclooctadiene lignan. Its key quantitative properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₄H₂₈O₈PubChem[1]
Molecular Weight 444.5 g/mol PubChem[1]
IUPAC Name [(9R,10R,11R)-3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.0²,⁷.0¹⁴,¹⁸]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] acetate (B1210297)PubChem[1]

Experimental Protocols: Isolation and Characterization

1. Plant Material Collection and Preparation:

  • The stems, roots, or fruits of a Kadsura species known to contain this compound are collected.

  • The plant material is air-dried and then ground into a coarse powder to increase the surface area for extraction.

2. Extraction:

  • The powdered plant material is subjected to solvent extraction, typically using a series of solvents with increasing polarity. A common starting solvent is methanol (B129727) or ethanol.

  • The extraction is often performed at room temperature over several days with periodic agitation or through continuous extraction methods like Soxhlet extraction.

  • The resulting crude extract is then concentrated under reduced pressure to yield a residue.

3. Fractionation and Chromatography:

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • The fractions are then subjected to various chromatographic techniques for further purification.

    • Silica Gel Column Chromatography: This is a primary method for separating major compound classes. A gradient of solvents (e.g., a hexane-ethyl acetate gradient) is typically used for elution.

    • Sephadex LH-20 Column Chromatography: This technique is employed for further purification, particularly for separating lignans (B1203133) from other phenolic compounds.

    • Preparative High-Performance Liquid Chromatography (HPLC): This is often the final step to isolate pure compounds. A reversed-phase C18 column is commonly used with a mobile phase such as a methanol-water or acetonitrile-water gradient.

4. Structure Elucidation and Characterization:

  • The purity of the isolated compound is assessed using analytical HPLC.

  • The chemical structure of the isolated this compound is determined using a combination of spectroscopic methods:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry of the molecule.

Below is a graphical representation of a typical experimental workflow for the isolation and characterization of lignans like this compound.

G cluster_collection Material Preparation cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Structure Elucidation plant_material Plant Material (Kadsura sp.) drying Air Drying plant_material->drying grinding Grinding drying->grinding extraction Solvent Extraction (e.g., Methanol) grinding->extraction partitioning Solvent Partitioning extraction->partitioning silica_gel Silica Gel Chromatography partitioning->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex hplc Preparative HPLC sephadex->hplc ms Mass Spectrometry (MS) hplc->ms nmr NMR Spectroscopy (1D & 2D) hplc->nmr

A representative workflow for the isolation and characterization of this compound.

Biological Activity and Signaling Pathways

Dibenzocyclooctadiene lignans, the class of compounds to which this compound belongs, have been reported to possess a range of biological activities, including anti-inflammatory, antiviral, and hepatoprotective effects.[3][7][8][9] A notable mechanism of action for this class of lignans is the modulation of inflammatory signaling pathways.

One well-documented pathway involves the suppression of pro-inflammatory responses in microglial cells. Dibenzocyclooctadiene lignans have been shown to inhibit the activation of key inflammatory signaling cascades such as Mitogen-Activated Protein Kinases (MAPK), Nuclear Factor-kappa B (NF-κB), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT). Concurrently, they can activate the Protein Kinase A (PKA)/cAMP response element-binding protein (CREB)/Nuclear factor erythroid 2-related factor 2 (Nrf-2) pathway, which upregulates the expression of antioxidant enzymes.

The diagram below illustrates the modulatory effects of dibenzocyclooctadiene lignans on these signaling pathways.

G cluster_inhibition Inhibitory Effects cluster_activation Activatory Effects lignans_inhibit Dibenzocyclooctadiene Lignans (e.g., this compound) mapk MAPK Pathway lignans_inhibit->mapk nfkb NF-κB Pathway lignans_inhibit->nfkb jak_stat JAK-STAT Pathway lignans_inhibit->jak_stat pro_inflammatory Pro-inflammatory Mediators (e.g., NO, PGE2, Cytokines) mapk->pro_inflammatory nfkb->pro_inflammatory jak_stat->pro_inflammatory lignans_activate Dibenzocyclooctadiene Lignans (e.g., this compound) pka PKA lignans_activate->pka creb CREB pka->creb nrf2 Nrf-2 creb->nrf2 antioxidant Antioxidant Enzymes nrf2->antioxidant

Modulation of inflammatory signaling pathways by dibenzocyclooctadiene lignans.

References

Acetyl-binankadsurin A: An Uncharted Territory in Therapeutic Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the knowledge surrounding Acetyl-binankadsurin A. To date, no specific studies on its therapeutic relevance, mechanism of action, or biological activity have been published. This whitepaper, therefore, addresses the current void of information and provides a broader context by examining the therapeutic landscape of its parent compounds and related lignans (B1203133), offering a speculative glimpse into the potential, yet unproven, significance of this compound.

While information directly pertaining to this compound is unavailable, the foundational compounds, binankadsurins and the broader class of dibenzocyclooctadiene lignans from which it is likely derived, have been the subject of preliminary scientific investigation. These related molecules, primarily isolated from plants of the Schisandraceae and Piperaceae families, have demonstrated a range of biological activities, suggesting that this compound may hold untapped therapeutic promise.

The Therapeutic Potential of Related Lignans: A Foundation for Future Research

Lignans are a major class of phytoestrogens that have garnered scientific interest for their diverse pharmacological effects. Dibenzocyclooctadiene lignans, in particular, are recognized for their significant biological properties. Research into compounds structurally related to this compound, such as kadsurin (B1673268) and other lignans from the Kadsura and Schisandra genera, has highlighted their potential in several therapeutic areas.

Anti-Inflammatory Activity: A notable characteristic of many lignans isolated from Piper kadsura is their anti-inflammatory potential.[1] These compounds have been traditionally used in Chinese medicine to treat conditions like asthma and rheumatic arthritis.[1] Kadsurenone, a neolignan from P. kadsura, has been identified as a potent inhibitor of the Platelet-Activating Factor (PAF), a key mediator in inflammatory and allergic reactions.[1] The anti-inflammatory effects of these related compounds suggest that this compound could also possess similar properties, warranting future investigation.

Anticancer Properties: Dibenzocyclooctadiene lignans derived from the Schisandra genus have shown considerable promise as anticancer agents.[2] Their mechanisms of action are multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of critical signaling pathways such as MAPK, PI3K/Akt, and NF-κB.[2] Furthermore, some of these lignans have demonstrated the ability to target cancer stem cells and overcome multi-drug resistance, highlighting their potential as adjuncts to conventional chemotherapy.[2]

Neuroprotective Effects: Several lignans from Schisandra chinensis can cross the blood-brain barrier, indicating their potential for treating neurodegenerative diseases.[3] These compounds have been documented to possess neuroprotective effects, which are of significant interest in the context of an aging global population.[3]

Hepatoprotective and Antioxidant Activities: Lignans from Schisandra chinensis and Kadsura heteroclita have also been recognized for their hepatoprotective and antioxidant activities.[4][5][6] For instance, an extract from the stems of Kadsura heteroclita and its primary constituent, kadsurin, demonstrated a significant anti-lipid peroxidative effect in mice.[6] This was associated with the restoration of superoxide (B77818) dismutase (SOD) activity, an important endogenous antioxidant enzyme.[6]

Angeloylbinankadsurin A: A Close Relative

While data on this compound is absent, a related compound, angeloylbinankadsurin A, has been isolated from Kadsura coccinea.[7] The isolation of this compound underscores the presence of binankadsurin derivatives in nature. It is plausible that this compound is a synthetic or naturally occurring, yet undiscovered, derivative of binankadsurin A. The biological activities of angeloylbinankadsurin A have not been extensively studied, but its existence provides a chemical precedent for variations of the binankadsurin scaffold.

Future Directions and Conclusion

The absence of any scientific data on this compound presents a clear opportunity for future research. Based on the established biological activities of its parent compounds and related lignans, several avenues of investigation are warranted:

  • Isolation and Synthesis: The first step would be to either isolate this compound from a natural source or develop a synthetic route to obtain the compound for study.

  • In Vitro Screening: Initial biological evaluation should include screening for anti-inflammatory, anticancer, neuroprotective, and antioxidant activities using established cell-based assays.

  • Mechanism of Action Studies: Should promising activity be identified, subsequent research should focus on elucidating the underlying molecular mechanisms, including the identification of protein targets and modulation of signaling pathways.

References

A Comprehensive Review of Binankadsurin A and Its Derivatives: From Isolation to Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Binankadsurin A is a naturally occurring lignan (B3055560) isolated from Kadsura longipedunculata, a plant with a history of use in traditional medicine. Lignans (B1203133) from the Kadsura genus have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides a detailed review of the available scientific literature on binankadsurin A and its known derivatives, focusing on their isolation, structural elucidation, biological activities, and underlying mechanisms of action. The information is presented to support further research and development of these compounds as potential therapeutic agents.

Isolation and Structural Elucidation

Binankadsurin A and its derivatives, including benzoyl-binankadsurin A and acetyl-binankadsurin A, have been isolated from the stems of Kadsura longipedunculata. The isolation process typically involves extraction with organic solvents followed by various chromatographic techniques to separate and purify the individual compounds.

General Isolation Protocol:

A general procedure for the isolation of these lignans is as follows:

  • Extraction: The air-dried and powdered plant material (stems of K. longipedunculata) is extracted exhaustively with a solvent such as methanol (B129727) at room temperature.

  • Partitioning: The resulting crude extract is then suspended in water and partitioned successively with different organic solvents of increasing polarity, for example, petroleum ether, chloroform (B151607), and ethyl acetate (B1210297), to fractionate the components based on their solubility.

  • Chromatography: The fractions rich in lignans, typically the chloroform and ethyl acetate fractions, are subjected to repeated column chromatography. Common stationary phases include silica (B1680970) gel and Sephadex LH-20.

  • Purification: Final purification of the isolated compounds is often achieved through preparative High-Performance Liquid Chromatography (HPLC).

The structures of binankadsurin A and its derivatives are elucidated using a combination of spectroscopic methods, including:

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to determine the chemical structure and stereochemistry of the molecules.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides accurate molecular weight and elemental composition data.

  • X-ray Crystallography: Single-crystal X-ray analysis offers definitive confirmation of the three-dimensional structure and absolute stereochemistry of the compounds.[1]

Biological Activity

While specific biological activity data for the parent compound, binankadsurin A, is limited in the currently available literature, its derivatives have shown promising activity, particularly as inhibitors of HIV-1 protease.

Anti-HIV-1 Activity

Benzoyl-binankadsurin A and this compound have been identified as having inhibitory effects on HIV-1 protease.[1] This enzyme is crucial for the life cycle of the HIV virus, as it cleaves viral polyproteins into mature, functional proteins required for viral replication and assembly. Inhibition of HIV-1 protease is a key mechanism of action for several successful antiretroviral drugs.[2][3]

The inhibitory activity of these compounds is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. While the specific IC50 values for benzoyl-binankadsurin A and this compound are not detailed in the abstracts of the primary literature, related lignans isolated from the same plant, longipedunin A and schisanlactone A, exhibited IC50 values of 50 µM and 20 µM, respectively, against HIV-1 protease.[1][4]

Table 1: HIV-1 Protease Inhibitory Activity of Lignans from Kadsura longipedunculata

CompoundIC50 (µM)
Longipedunin A50[1][4]
Schisanlactone A20[1][4]

Note: Specific IC50 values for benzoyl-binankadsurin A and this compound require access to the full-text scientific publications.

Experimental Protocols

HIV-1 Protease Inhibition Assay

A common method to determine the inhibitory activity of compounds against HIV-1 protease is through an in vitro enzymatic assay, often monitored by HPLC.

General Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a specific buffer, purified recombinant HIV-1 protease, and a synthetic peptide substrate that mimics the natural cleavage site of the viral polyprotein.

  • Inhibitor Addition: The test compounds (e.g., binankadsurin A derivatives) are dissolved in a suitable solvent (like DMSO) and added to the reaction mixture at various concentrations.

  • Incubation: The reaction is initiated and incubated at a controlled temperature (typically 37°C) for a specific period.

  • Reaction Termination: The enzymatic reaction is stopped, often by adding an acid or an organic solvent.

  • Analysis by HPLC: The reaction mixture is then analyzed by reverse-phase HPLC. The amount of cleaved substrate (product) is quantified by measuring the area of the corresponding peak in the chromatogram.

  • IC50 Determination: The percentage of inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for the anti-HIV activity of binankadsurin A derivatives is the inhibition of the HIV-1 protease enzyme. By binding to the active site of the protease, these lignans prevent the cleavage of the Gag-Pol polyprotein, which is an essential step in the maturation of new, infectious virions.

HIV_Protease_Inhibition HIV_RNA HIV RNA Viral_Polyprotein Gag-Pol Polyprotein HIV_RNA->Viral_Polyprotein Translation HIV_Protease HIV-1 Protease Viral_Polyprotein->HIV_Protease Autocatalytic Cleavage Mature_Proteins Mature Viral Proteins HIV_Protease->Mature_Proteins Cleavage of Polyprotein Inactive_Protease Inactive Protease Complex Virion_Assembly Virion Assembly & Maturation Mature_Proteins->Virion_Assembly Infectious_Virion Infectious Virion Virion_Assembly->Infectious_Virion Binankadsurin_Derivatives Binankadsurin A Derivatives Binankadsurin_Derivatives->HIV_Protease

Caption: Inhibition of HIV-1 Protease by Binankadsurin A Derivatives.

The diagram above illustrates the central role of HIV-1 protease in the viral life cycle and how binankadsurin A derivatives intervene. By inhibiting the protease, the production of mature viral proteins is blocked, thereby halting the assembly of new infectious virions.

Experimental Workflow

The process from plant material to the identification of bioactive compounds follows a structured workflow.

Experimental_Workflow Plant_Material Kadsura longipedunculata (Stems) Extraction Solvent Extraction (Methanol) Plant_Material->Extraction Partitioning Solvent-Solvent Partitioning Extraction->Partitioning Chromatography Column Chromatography (Silica Gel, Sephadex) Partitioning->Chromatography Purification Preparative HPLC Chromatography->Purification Isolated_Compounds Isolated Compounds (Binankadsurin A & Derivatives) Purification->Isolated_Compounds Structure_Elucidation Structure Elucidation (NMR, MS, X-ray) Isolated_Compounds->Structure_Elucidation Bioassay Biological Activity Screening (e.g., HIV-1 Protease Assay) Isolated_Compounds->Bioassay Active_Compounds Identification of Active Compounds Structure_Elucidation->Active_Compounds Bioassay->Active_Compounds

Caption: General workflow for isolation and identification of bioactive compounds.

This workflow highlights the key stages involved in natural product drug discovery, from the initial extraction from the plant source to the final identification of compounds with specific biological activities.

Conclusion and Future Directions

Binankadsurin A and its derivatives represent a promising class of lignans with potential therapeutic applications, particularly in the context of anti-HIV drug discovery. While the available data on the parent compound is still limited, its acylated derivatives have demonstrated noteworthy inhibitory activity against HIV-1 protease.

Future research should focus on several key areas:

  • Comprehensive Biological Profiling of Binankadsurin A: It is crucial to conduct extensive biological screening of the parent compound, binankadsurin A, to fully understand its therapeutic potential beyond anti-HIV activity.

  • Synthesis of Novel Derivatives: The synthesis of a broader range of derivatives of binankadsurin A could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.

  • Detailed Mechanistic Studies: Further investigation into the precise molecular interactions between these lignans and HIV-1 protease will be valuable for structure-based drug design and optimization.

  • Exploration of Other Therapeutic Areas: Given the diverse biological activities of lignans from the Kadsura genus, it would be beneficial to explore the potential of binankadsurin A and its derivatives in other therapeutic areas, such as oncology and inflammatory diseases.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Acetyl-binankadsurin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, plausible synthetic protocol for the asymmetric total synthesis of Acetyl-binankadsurin A, a dibenzocyclooctadiene lignan (B3055560) of significant interest due to its potential biological activities. As a specific total synthesis for this compound has not been prominently reported in publicly available literature, this protocol is a composite methodology based on established and successful strategies for the synthesis of structurally related lignans, such as Gomisin O. The protocol culminates in a final acetylation step to yield the target molecule. This application note is intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development.

Introduction

Dibenzocyclooctadiene lignans, isolated from plants of the Schisandraceae family, are a class of natural products renowned for their diverse and potent biological activities, including neuroprotective, hepatoprotective, and antiviral effects. This compound, a member of this family, possesses a complex and stereochemically rich structure that makes it a challenging and attractive target for total synthesis. The development of a robust synthetic route is crucial for enabling further investigation into its therapeutic potential and for the generation of analogs for structure-activity relationship (SAR) studies.

The synthetic strategy outlined herein is based on a convergent approach, featuring key transformations such as asymmetric crotylation to establish key stereocenters, a Suzuki-Miyaura coupling to form a crucial C-C bond, and an atropdiastereoselective biaryl cuprate (B13416276) coupling to construct the sterically hindered biaryl axis with high stereocontrol.

Overall Synthetic Scheme

A plausible synthetic route, based on analogous syntheses of related dibenzocyclooctadiene lignans, is proposed. The synthesis begins with commercially available starting materials and proceeds through several key intermediates to afford Binankadsurin A, which is then acetylated in the final step.

Data Presentation: Summary of Reactions and Reagents

StepReactionStarting MaterialKey Reagents/CatalystsSolventTemp. (°C)Time (h)ProductYield (%)
1Asymmetric Crotylation3,4,5-Trimethoxybenzaldehyde (B134019)(Z)-Crotylboronate, Chiral Ligand (e.g., a tartrate-derived ligand)Toluene (B28343)-78 to -2012Chiral homoallylic alcohol~90
2Protection of AlcoholChiral homoallylic alcoholTBSCl, Imidazole (B134444)DMF0 to rt4TBS-protected alcohol~98
3Hydroboration-OxidationTBS-protected alcohol9-BBN, then NaOH, H₂O₂THF0 to rt6Primary alcohol~92
4Oxidation to AldehydePrimary alcoholDess-Martin Periodinane (DMP)CH₂Cl₂rt2Aldehyde~95
5Suzuki-Miyaura CouplingAldehydeArylboronic acid, Pd(PPh₃)₄, K₂CO₃Toluene/EtOH/H₂O9012Biaryl aldehyde~85
6DeprotectionBiaryl aldehydeTBAFTHF0 to rt2Biaryl alcohol~97
7Oxidative Biaryl CouplingBiaryl alcoholCu(OTf)₂, (-)-Sparteine (B7772259)CH₂Cl₂-784Binankadsurin A~70
8AcetylationBinankadsurin AAcetic anhydride (B1165640), Pyridine (B92270)CH₂Cl₂0 to rt3This compound~95

Experimental Protocols

Step 1: Asymmetric Crotylation

To a solution of 3,4,5-trimethoxybenzaldehyde (1.0 equiv) in toluene at -78 °C is added a solution of (Z)-crotylboronate (1.2 equiv) and a chiral tartrate-derived ligand (1.3 equiv). The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to -20 °C over 11 hours. The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the chiral homoallylic alcohol.

Step 2: Protection of Alcohol

To a solution of the chiral homoallylic alcohol (1.0 equiv) in DMF at 0 °C is added imidazole (1.5 equiv) followed by TBSCl (1.2 equiv). The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 3.5 hours. The reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The residue is purified by column chromatography to yield the TBS-protected alcohol.

Step 3: Hydroboration-Oxidation

To a solution of the TBS-protected alcohol (1.0 equiv) in THF at 0 °C is added 9-BBN (1.5 equiv). The mixture is stirred at room temperature for 5 hours. The reaction is then cooled to 0 °C, and NaOH (3 M aqueous solution) and H₂O₂ (30% aqueous solution) are added sequentially. The mixture is stirred at room temperature for 1 hour, then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash chromatography to give the primary alcohol.

Step 4: Oxidation to Aldehyde

To a solution of the primary alcohol (1.0 equiv) in CH₂Cl₂ at room temperature is added Dess-Martin Periodinane (1.2 equiv). The reaction mixture is stirred for 2 hours. The reaction is quenched with a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to give the crude aldehyde, which is used in the next step without further purification.

Step 5: Suzuki-Miyaura Coupling

A mixture of the crude aldehyde (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv) in a 3:1:1 mixture of toluene/ethanol/water is degassed and heated to 90 °C for 12 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The residue is purified by column chromatography to afford the biaryl aldehyde.

Step 6: Deprotection

To a solution of the biaryl aldehyde (1.0 equiv) in THF at 0 °C is added TBAF (1.0 M in THF, 1.2 equiv). The reaction is stirred at room temperature for 2 hours. The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash chromatography to yield the biaryl alcohol.

Step 7: Oxidative Biaryl Coupling

To a solution of the biaryl alcohol (1.0 equiv) and (-)-sparteine (2.2 equiv) in CH₂Cl₂ at -78 °C is added a solution of Cu(OTf)₂ (2.0 equiv) in CH₂Cl₂. The reaction mixture is stirred at -78 °C for 4 hours. The reaction is quenched with methanol (B129727) and allowed to warm to room temperature. The solvent is removed under reduced pressure, and the residue is purified by preparative TLC to afford Binankadsurin A.

Step 8: Acetylation

To a solution of Binankadsurin A (1.0 equiv) in CH₂Cl₂ at 0 °C is added pyridine (3.0 equiv) followed by acetic anhydride (2.0 equiv). The reaction mixture is stirred at room temperature for 3 hours. The reaction is diluted with CH₂Cl₂ and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over Na₂SO₄ and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield this compound.

Mandatory Visualization

Synthesis_Workflow cluster_0 Fragment A Synthesis cluster_1 Fragment B cluster_2 Key Coupling and Cyclization cluster_3 Final Product Formation A1 3,4,5-Trimethoxy- benzaldehyde A2 Chiral Homoallylic Alcohol A1->A2 Asymmetric Crotylation A3 TBS-Protected Alcohol A2->A3 TBS Protection A4 Primary Alcohol A3->A4 Hydroboration- Oxidation A5 Aldehyde Intermediate A4->A5 Oxidation C1 Biaryl Aldehyde A5->C1 Suzuki-Miyaura Coupling B1 Arylboronic Acid B1->C1 C2 Biaryl Alcohol C1->C2 Deprotection C3 Binankadsurin A C2->C3 Oxidative Biaryl Coupling D1 This compound C3->D1 Acetylation

Caption: Synthetic workflow for this compound.

Conclusion

The provided application notes detail a feasible and robust synthetic strategy for the total synthesis of this compound. By leveraging established asymmetric methodologies and key coupling reactions, this protocol offers a clear pathway for accessing this complex natural product. The successful execution of this synthesis will enable further biological evaluation and the development of novel therapeutic agents based on the dibenzocyclooctadiene lignan scaffold. Researchers are encouraged to optimize the outlined conditions for their specific laboratory settings.

Application Notes and Protocols for the Extraction of Acetyl-binankadsurin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Acetyl-binankadsurin A is a dibenzocyclooctadiene lignan (B3055560) found in plants of the Kadsura genus, which have been used in traditional medicine for various purposes. Lignans (B1203133) from Kadsura species are of significant interest to the scientific community due to their diverse biological activities, including potential anti-inflammatory, antioxidant, and neuroprotective effects. The effective extraction and purification of this compound are crucial for further pharmacological studies, drug discovery, and development.

These application notes provide a comprehensive overview of the experimental procedures for the extraction, fractionation, and purification of this compound from Kadsura plant material. The protocols are designed to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation: Quantitative Analysis of Extraction

Parameter Value Unit Notes
Plant Material
SpeciesKadsura ananosma (or other)Specify the plant species used.
Plant PartStemsSpecify the part of the plant used (e.g., stems, roots).
Initial Dry WeightgThe weight of the powdered plant material before extraction.
Extraction
Solvent95% Ethanol (B145695)Specify the solvent and concentration.
Volume of SolventLTotal volume of solvent used for extraction.
Extraction MethodMaceration/SoxhletSpecify the extraction technique.
Extraction Timehours/daysDuration of the extraction process.
Crude Extract
Weight of Crude ExtractgThe weight of the extract after solvent evaporation.
Yield of Crude Extract%(Weight of Crude Extract / Initial Dry Weight) x 100.
Fractionation
Weight of n-Hexane Fractiong
Weight of Ethyl Acetate (B1210297) Fractiong
Weight of n-Butanol Fractiong
Weight of Aqueous Fractiong
Purified Compound
Weight of Purified this compoundmg
Final Yield%(Weight of Purified Compound / Initial Dry Weight) x 100.
Purity%Determined by HPLC or other analytical methods.

Experimental Protocols

The following protocols are a synthesized guide based on common phytochemical extraction and purification techniques for lignans from the Kadsura genus.[1][2][3][4]

Plant Material Preparation
  • Collection and Identification: Collect the stems of Kadsura ananosma or a related species. Ensure proper botanical identification.

  • Cleaning and Drying: Wash the plant material thoroughly with water to remove any dirt and foreign matter.[5][6] Air-dry the material in a well-ventilated area or use an oven at a low temperature (40-50°C) to prevent the degradation of thermolabile compounds.[3][6]

  • Grinding: Once completely dry, grind the plant material into a fine powder using a mechanical grinder. A finer powder increases the surface area for more efficient extraction.[6]

Extraction of Crude Bioactive Compounds

Ethanol is a commonly used solvent for extracting lignans.[7][8][9]

  • Maceration:

    • Place the powdered plant material (e.g., 1 kg) in a large container.

    • Add 95% ethanol in a 1:10 ratio (w/v) (e.g., 10 L).

    • Seal the container and let it stand at room temperature for 24-48 hours with occasional stirring.

    • Filter the mixture through cheesecloth or filter paper.

    • Repeat the extraction process two more times with fresh solvent to ensure the complete extraction of compounds.

    • Combine all the filtrates.

  • Solvent Evaporation:

    • Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a viscous crude extract.

    • Dry the crude extract completely in a vacuum oven to remove any residual solvent.

    • Weigh the final crude extract and calculate the yield.

Fractionation of the Crude Extract

Fractionation separates the compounds in the crude extract based on their polarity.[10][11]

  • Suspension: Suspend the dried crude extract in distilled water (e.g., 500 mL).

  • Liquid-Liquid Partitioning:

    • Transfer the aqueous suspension to a separatory funnel.

    • Add an equal volume of n-hexane (a non-polar solvent) and shake vigorously. Allow the layers to separate and collect the n-hexane layer. Repeat this step three times. Combine the n-hexane fractions.

    • To the remaining aqueous layer, add an equal volume of ethyl acetate (a medium-polarity solvent) and repeat the extraction process three times. Combine the ethyl acetate fractions.

    • Finally, to the remaining aqueous layer, add an equal volume of n-butanol (a polar solvent) and repeat the extraction three times. Combine the n-butanol fractions.

  • Drying of Fractions:

    • Evaporate the solvent from each fraction (n-hexane, ethyl acetate, n-butanol, and the remaining aqueous layer) using a rotary evaporator.

    • Dry the resulting fractions completely and weigh them. The ethyl acetate fraction is often enriched with lignans.

Purification of this compound

Column chromatography is a standard technique for the purification of lignans from plant extracts.[4][12]

  • Column Preparation:

    • Pack a glass column with silica (B1680970) gel (60-120 mesh) using a slurry method with n-hexane.

  • Sample Loading:

    • Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., chloroform (B151607) or ethyl acetate).

    • Adsorb the dissolved sample onto a small amount of silica gel and dry it.

    • Carefully load the dried sample onto the top of the prepared silica gel column.

  • Elution:

    • Elute the column with a gradient of solvents with increasing polarity. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate (e.g., n-hexane:ethyl acetate ratios of 9:1, 8:2, 7:3, etc.).

    • Collect the eluate in fractions of equal volume (e.g., 20 mL).

  • Monitoring:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate).

    • Visualize the spots under UV light or by using a staining reagent.

    • Combine the fractions that show a similar TLC profile and contain the target compound.

  • Final Purification (Preparative HPLC):

    • Further purify the combined fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC) for higher purity.[13][14]

    • Use a suitable column (e.g., C18) and a mobile phase (e.g., a gradient of methanol (B129727) and water).[13]

Structure Elucidation

Confirm the identity and purity of the isolated this compound using spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR): 1H-NMR, 13C-NMR, and 2D-NMR (COSY, HSQC, HMBC) to elucidate the chemical structure.

Visualization of Experimental Workflow and Purification Logic

The following diagrams illustrate the experimental workflow and the logical steps involved in the purification process.

Experimental_Workflow cluster_start Plant Material Preparation cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification & Analysis Start Kadsura ananosma Stems Clean Cleaning & Drying Start->Clean Grind Grinding to Powder Clean->Grind Extract Ethanol Extraction Grind->Extract Filter Filtration Extract->Filter Evaporate Solvent Evaporation Filter->Evaporate Crude Crude Extract Evaporate->Crude Partition Liquid-Liquid Partitioning Crude->Partition Fractions n-Hexane, Ethyl Acetate, n-Butanol, Aqueous Fractions Partition->Fractions Column Silica Gel Column Chromatography Fractions->Column Ethyl Acetate Fraction HPLC Preparative HPLC Column->HPLC Compound Pure this compound HPLC->Compound Analysis Structural Elucidation (NMR, MS) Compound->Analysis

Caption: Experimental workflow for this compound extraction.

Purification_Logic A Crude Ethanolic Extract B Fractionation (Liquid-Liquid Partitioning) A->B C Ethyl Acetate Fraction (Enriched in Lignans) B->C D Silica Gel Column Chromatography C->D E Semi-Purified Fractions D->E F Preparative HPLC E->F G Pure this compound F->G

Caption: Logical steps in the purification of this compound.

References

Application Notes and Protocols for Testing Acetyl-binankadsurin A Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-binankadsurin A is a lignan (B3055560) natural product isolated from plants of the Kadsura genus, notably Kadsura longipedunculata and Kadsura coccinea.[1][2] Plants from this genus have a history of use in traditional medicine for treating various inflammatory conditions and other ailments.[2][3] Scientific investigations into the constituents of Kadsura species have revealed a range of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties, primarily attributed to the rich content of lignans (B1203133) and triterpenoids.[2][3][4]

While research on this compound is emerging, preliminary studies have explored its potential as an inhibitor of HIV-1 protease.[1][5][6] Given the established bioactivities of related compounds from the same genus, it is hypothesized that this compound may also possess anti-inflammatory and cytotoxic properties. These application notes provide detailed protocols for a panel of in vitro assays to comprehensively evaluate the efficacy of this compound.

Data Presentation

The following table summarizes the reported in vitro efficacy of this compound. Further research is required to populate data for other potential biological activities.

Assay Target/Cell Line Endpoint Result (IC50/EC50) Reference
HIV-1 Protease InhibitionHIV-1 ProteaseEnzyme Inhibition>100 µg/mL[5][6]

I. Anti-HIV Activity Assessment

HIV-1 Protease Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of HIV-1 protease, a critical enzyme for viral replication.

Experimental Protocol

a. Materials and Reagents:

  • Recombinant HIV-1 Protease

  • Fluorogenic substrate (e.g., a peptide with a fluorophore and a quencher)

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 1 M NaCl, 1 mM EDTA, 1 mM DTT, and 10% DMSO)

  • This compound (dissolved in DMSO)

  • Positive Control Inhibitor (e.g., Lopinavir)

  • 96-well black microplates

  • Fluorometric microplate reader

b. Procedure:

  • Prepare a serial dilution of this compound in the assay buffer. Also, prepare dilutions of the positive control.

  • In a 96-well plate, add the diluted this compound or control inhibitor.

  • Add the HIV-1 protease solution to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a time course (e.g., every minute for 30 minutes) at 37°C.

  • The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.

c. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control (DMSO).

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value by fitting the data to a dose-response curve.

d. Workflow Diagram:

A Prepare serial dilutions of This compound B Add compound and HIV-1 protease to 96-well plate A->B C Incubate at 37°C B->C D Add fluorogenic substrate C->D E Measure fluorescence over time D->E F Calculate % inhibition and IC50 E->F

HIV-1 Protease Inhibition Assay Workflow

II. Anti-Inflammatory Activity Assessment

Based on the traditional use of Kadsura species for inflammatory ailments, the following assays are recommended to evaluate the anti-inflammatory potential of this compound.

Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay determines the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Experimental Protocol

a. Cell Culture:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

b. Materials and Reagents:

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • This compound (dissolved in DMSO)

  • Positive Control (e.g., L-NG-Nitroarginine Methyl Ester, L-NAME)

  • 96-well cell culture plates

c. Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or the positive control for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group without LPS stimulation.

  • After incubation, collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Determine the nitrite concentration from a sodium nitrite standard curve.

d. Data Analysis:

  • Calculate the percentage of NO inhibition for each concentration of this compound relative to the LPS-stimulated control.

  • Determine the IC50 value from the dose-response curve.

e. Signaling Pathway Diagram:

LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO ABA This compound ABA->NFkB Inhibition?

Hypothesized NF-κB Signaling Inhibition
Cytokine (TNF-α and IL-6) Release Assay

This enzyme-linked immunosorbent assay (ELISA) quantifies the inhibitory effect of this compound on the secretion of pro-inflammatory cytokines, TNF-α and IL-6, from LPS-stimulated macrophages.

Experimental Protocol

a. Cell Culture and Treatment:

  • Follow the same cell culture and treatment procedure as in the NO inhibition assay.

b. Materials and Reagents:

  • Mouse TNF-α and IL-6 ELISA kits

  • 96-well ELISA plates

  • Plate washer and reader

c. Procedure:

  • After treating RAW 264.7 cells with this compound and/or LPS for 24 hours, collect the culture supernatants.

  • Perform the TNF-α and IL-6 ELISAs according to the manufacturer's instructions. This typically involves:

    • Coating the plate with a capture antibody.

    • Adding the cell supernatants and standards.

    • Adding a detection antibody.

    • Adding a substrate solution to develop a colorimetric signal.

    • Stopping the reaction and reading the absorbance.

d. Data Analysis:

  • Calculate the concentration of TNF-α and IL-6 in the supernatants based on the standard curves.

  • Determine the percentage of inhibition of cytokine release for each concentration of this compound.

  • Calculate the IC50 values.

III. Anti-Cancer Activity Assessment

Given that related compounds from Kadsura coccinea have shown cytotoxic effects, it is pertinent to screen this compound for anti-cancer activity.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, thereby assessing the cytotoxic potential of this compound against cancer cell lines.

Experimental Protocol

a. Cell Culture:

  • Select a panel of cancer cell lines (e.g., breast cancer: MCF-7, MDA-MB-231; colon cancer: HT-29; lung cancer: A549).

  • Culture cells in their respective recommended media and conditions.

b. Materials and Reagents:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • This compound (dissolved in DMSO)

  • Positive Control (e.g., Doxorubicin)

  • 96-well cell culture plates

c. Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound or the positive control for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

d. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

e. Experimental Workflow Diagram:

A Seed cancer cells in 96-well plate B Treat with this compound for 48-72h A->B C Add MTT solution and incubate B->C D Dissolve formazan crystals in DMSO C->D E Measure absorbance at 570 nm D->E F Calculate % viability and IC50 E->F

MTT Cell Viability Assay Workflow

Disclaimer

These protocols are intended as a guide for research purposes only. Researchers should optimize the conditions for their specific experimental setup. It is crucial to include appropriate positive and negative controls in all assays to ensure the validity of the results. The potential biological activities of this compound, particularly in the areas of anti-inflammatory and anti-cancer effects, are largely extrapolated from the known properties of its source genus and require direct experimental verification.

References

Application Notes and Protocols for In vivo Study of Acetyl-binankadsurin A in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Topic: In vivo Study Design for Acetyl-binankadsurin A in Animal Models Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a natural product with a complex chemical structure suggesting potential neuroprotective and anti-inflammatory properties. This document outlines a proposed in vivo study design to investigate the therapeutic potential of this compound in a mouse model of neuroinflammation-induced cognitive impairment. The protocols provided herein are based on established methodologies for evaluating novel neuroprotective agents.

The central hypothesis of this proposed study is that this compound mitigates neuroinflammation and improves cognitive function by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.

Proposed Signaling Pathway for this compound

Acetyl_binankadsurin_A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates nucleus Nucleus NFkB_nucleus->nucleus Enters cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nucleus->cytokines Upregulates Gene Transcription neuroinflammation Neuroinflammation & Cognitive Decline cytokines->neuroinflammation ABA This compound ABA->IKK Inhibits

Caption: Proposed mechanism of this compound in inhibiting the NF-κB signaling pathway.

Experimental Design and Workflow

The study will utilize a lipopolysaccharide (LPS)-induced neuroinflammation model in mice to assess the efficacy of this compound. LPS, a component of gram-negative bacteria, is widely used to induce a systemic inflammatory response leading to neuroinflammation and cognitive deficits.[1][2][3]

Experimental_Workflow acclimatization Acclimatization (1 week) grouping Random Grouping (n=10 per group) acclimatization->grouping treatment This compound Pre-treatment (7 days) grouping->treatment lps_induction LPS Injection (0.25 mg/kg, i.p.) treatment->lps_induction behavioral_tests Behavioral Testing (24h post-LPS) lps_induction->behavioral_tests euthanasia Euthanasia and Tissue Collection behavioral_tests->euthanasia biochemical Biochemical Analysis euthanasia->biochemical

Caption: Overall experimental workflow for the in vivo study.

Animal Model
  • Species: C57BL/6 mice

  • Age: 8-10 weeks

  • Sex: Male

  • Housing: Standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

Experimental Groups
GroupTreatmentLPS Injection (0.25 mg/kg, i.p.)
1Vehicle (e.g., 0.5% CMC-Na)Saline
2VehicleLPS
3This compound (Low Dose, e.g., 10 mg/kg)LPS
4This compound (High Dose, e.g., 50 mg/kg)LPS
5Positive Control (e.g., Ibuprofen, 20 mg/kg)LPS

Experimental Protocols

Drug Administration

This compound will be administered orally (p.o.) once daily for 7 consecutive days prior to LPS injection. The vehicle control group will receive the same volume of the vehicle solution.

Induction of Neuroinflammation

On day 7, one hour after the final drug administration, mice will be injected intraperitoneally (i.p.) with LPS (0.25 mg/kg body weight) to induce neuroinflammation.[2] The vehicle control group will receive a corresponding volume of sterile saline.

Behavioral Assessments

Cognitive function will be assessed 24 hours after the LPS injection using a battery of standardized tests.[4][5]

  • Apparatus: A Y-shaped maze with three identical arms.

  • Procedure: Each mouse is placed at the end of one arm and allowed to explore the maze freely for 8 minutes. The sequence and number of arm entries are recorded.

  • Endpoint: Spontaneous alternation percentage, calculated as: (Number of alternations / (Total arm entries - 2)) x 100. A lower alternation score indicates impaired spatial working memory.[1][5]

  • Apparatus: An open-field arena.

  • Procedure:

    • Habituation: Mice are habituated to the empty arena for 10 minutes for 2 days.

    • Training: On day 3, two identical objects are placed in the arena, and the mouse is allowed to explore for 10 minutes.

    • Testing: 24 hours later, one of the familiar objects is replaced with a novel object, and the mouse explores for 5 minutes. The time spent exploring each object is recorded.

  • Endpoint: Discrimination Index (DI), calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time) x 100. A lower DI suggests cognitive deficits.

Biochemical Analysis

Following behavioral tests, mice will be euthanized, and brain tissues (hippocampus and cortex) will be collected for biochemical analysis.

  • Method: Enzyme-Linked Immunosorbent Assay (ELISA) or Cytokine Bead Array (CBA).[6][7][8]

  • Procedure: Brain tissue homogenates will be prepared according to established protocols.[6][9] The levels of pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6) will be quantified using commercially available kits.

  • Endpoint: Cytokine concentrations (pg/mg of protein).

  • Method: Western Blotting.

  • Procedure: Protein will be extracted from brain tissues, and the expression levels of key proteins in the NF-κB pathway (e.g., phosphorylated IκBα, total IκBα, p65) will be determined.

  • Endpoint: Relative protein expression levels, normalized to a loading control (e.g., β-actin).

Data Presentation

Table 1: Effects of this compound on Cognitive Performance
GroupY-Maze Spontaneous Alternation (%)Novel Object Recognition Discrimination Index (%)
Vehicle + SalineMean ± SEMMean ± SEM
Vehicle + LPSMean ± SEMMean ± SEM
This compound (Low Dose) + LPSMean ± SEMMean ± SEM
This compound (High Dose) + LPSMean ± SEMMean ± SEM
Positive Control + LPSMean ± SEMMean ± SEM
Table 2: Effects of this compound on Neuroinflammatory Markers
GroupTNF-α (pg/mg protein)IL-1β (pg/mg protein)IL-6 (pg/mg protein)p-IκBα/IκBα Ratio
Vehicle + SalineMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Vehicle + LPSMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (Low Dose) + LPSMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (High Dose) + LPSMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Positive Control + LPSMean ± SEMMean ± SEMMean ± SEMMean ± SEM

Conclusion

This comprehensive in vivo study design provides a robust framework for evaluating the neuroprotective and anti-inflammatory effects of this compound. The use of a well-established animal model, coupled with a battery of behavioral and biochemical assessments, will allow for a thorough investigation of its therapeutic potential and mechanism of action. The data generated from these studies will be crucial for the further development of this compound as a potential treatment for neuroinflammatory disorders.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Acetyl-binankadsurin A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a proposed reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Acetyl-binankadsurin A. The method utilizes a C18 column with a gradient elution of water and acetonitrile, coupled with UV detection. This application note provides comprehensive protocols for sample preparation, standard preparation, and method validation, making it suitable for purity assessment, quantification in biological matrices, and quality control applications. The provided validation data is representative and serves to illustrate the expected performance of the method.

Chromatographic Conditions

A standard RP-HPLC method is proposed for the analysis of this compound, leveraging its aromatic and ester moieties. A C18 column is selected for its broad applicability in separating hydrophobic compounds.[1][2][3][4][5] Gradient elution is employed to ensure adequate separation from potential impurities and to shorten the analysis time.[5][6][7]

ParameterRecommended Condition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Phenomenex Luna C18 (2), 250 x 4.6 mm, 5 µm, or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-5 min: 50% B5-15 min: 50% to 90% B15-20 min: 90% B20-21 min: 90% to 50% B21-25 min: 50% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV/Vis or Photodiode Array (PDA) Detector
Detection Wavelength 254 nm (or wavelength of maximum absorbance determined by PDA)
Run Time 25 minutes

Experimental Protocols

Reagents and Standard Preparation
  • Reagents: HPLC-grade acetonitrile, methanol, and water. Formic acid (analytical grade).

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate for 5 minutes if necessary. This solution should be stored at 2-8 °C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (50:50 mixture of Mobile Phase A and B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for the calibration curve.

Sample Preparation Protocol

For analysis of this compound from a plant extract or other matrix, proper sample preparation is critical to remove interferences.[8][9][10]

  • Extraction: Extract a known quantity of the homogenized sample matrix (e.g., 1 gram of dried plant powder) with a suitable solvent such as methanol.[8] A common method is sonication for 30 minutes followed by centrifugation.

  • Filtration: Filter the resulting supernatant through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter before injection.[9]

  • Dilution: Dilute the filtered extract with the mobile phase to ensure the concentration of this compound falls within the linear range of the calibration curve.

Method Validation and Data

The proposed method should be validated according to standard guidelines to ensure its accuracy, precision, and reliability. The following tables present hypothetical data to demonstrate the expected performance criteria.

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.

ParameterAcceptance CriteriaHypothetical Result
Retention Time (min) -12.5
Tailing Factor (T) T ≤ 2.01.1
Theoretical Plates (N) N ≥ 20008500
Peak Area RSD% (n=6) ≤ 2.0%0.8%
Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

ParameterHypothetical Result
Concentration Range (µg/mL) 1 - 100
Regression Equation y = 45872x + 1234
Correlation Coefficient (r²) ≥ 0.999
Precision

Precision is evaluated at both intra-day and inter-day levels to assess the method's reproducibility.

Concentration (µg/mL)Intra-day RSD% (n=6)Inter-day RSD% (n=3 days)
Low QC (5 µg/mL) 1.5%1.8%
Mid QC (50 µg/mL) 0.9%1.2%
High QC (90 µg/mL) 0.7%1.0%
Accuracy (Recovery)

Accuracy is determined by spiking a blank matrix with known concentrations of the analyte and calculating the percent recovery.

Spiked Level (µg/mL)Mean Recovery %
Low QC (5 µg/mL) 99.5%
Mid QC (50 µg/mL) 101.2%
High QC (90 µg/mL) 98.9%
Limits of Detection and Quantification

LOD and LOQ are determined based on the signal-to-noise ratio (S/N).

ParameterS/N RatioHypothetical Value (µg/mL)
Limit of Detection (LOD) 3:10.3
Limit of Quantification (LOQ) 10:11.0

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of this compound using this HPLC method.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Output Standard Weigh Standard Stock Prepare Stock Solution Standard->Stock Working Prepare Working Standards Stock->Working Inject Inject into HPLC Working->Inject Calibrate Generate Calibration Curve Sample Extract Sample Filter Filter Sample Sample->Filter Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (254 nm) Separate->Detect Acquire Acquire Chromatogram Detect->Acquire Integrate Integrate Peak Area Acquire->Integrate Quantify Quantify Concentration Integrate->Quantify Calibrate->Quantify Report Generate Report Quantify->Report

Caption: HPLC analysis workflow for this compound.

Factors Influencing Chromatographic Separation

This diagram outlines the key parameters that can be adjusted to optimize the separation of this compound on a reverse-phase column.

G cluster_mobile Mobile Phase cluster_column Stationary Phase cluster_params Instrument Parameters center_node Peak Resolution & Selectivity mp Composition mp->center_node p_org % Organic mp->p_org p_aq % Aqueous mp->p_aq ph pH (Modifier) ph->center_node acid e.g., Formic Acid ph->acid chem Column Chemistry chem->center_node c18 C18 (Hydrophobic) chem->c18 pfp PFP (π-π Interactions) chem->pfp dim Dimensions dim->center_node len Length & Particle Size dim->len flow Flow Rate flow->center_node temp Temperature temp->center_node

Caption: Key factors affecting HPLC peak resolution and selectivity.

References

Application Notes and Protocols: Investigating the Mechanism of Action of Acetyl-binankadsurin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for investigating the mechanism of action of Acetyl-binankadsurin A, a dibenzocyclooctadiene lignan. Lignans (B1203133) of this class, often isolated from plants of the Kadsura and Schisandra genera, have been reported to possess significant anti-inflammatory and neuroprotective properties.[1][2][3][4][5][6][7] The primary mechanism often involves the modulation of key signaling pathways such as NF-κB, MAPKs, and Nrf2.[8][9][10][11][12]

This document outlines a tiered experimental approach, starting from initial cell viability and screening assays to more detailed mechanistic studies involving signaling pathway analysis, and culminating in a relevant in vivo model. Detailed protocols for key experiments are provided to guide researchers in their investigations.

Initial Screening and Cytotoxicity Assessment

Before investigating the specific mechanism of action, it is crucial to determine the cytotoxic profile of this compound to establish a non-toxic working concentration range for subsequent cell-based assays.

1.1. Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[13][14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[14][15]

Table 1: Representative Data for MTT Cell Viability Assay

Concentration of this compound (µM)Cell Viability (%) (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
198.7 ± 5.1
597.2 ± 4.8
1095.5 ± 5.3
2590.1 ± 6.2
5075.4 ± 7.1
10045.8 ± 8.5

Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages for inflammation studies, or SH-SY5Y neuroblastoma cells for neuroprotection studies) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium and add 100 µL of medium containing the desired concentrations of the compound to the wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]

  • Incubation: Incubate the plate for 4 hours at 37°C.[13][14]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or an appropriate solubilization solution to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.

Investigation of Anti-inflammatory Activity

A primary hypothesized mechanism for dibenzocyclooctadiene lignans is the suppression of inflammatory pathways.[4][10][17] A common approach is to use a cell model, such as lipopolysaccharide (LPS)-stimulated macrophages, to mimic an inflammatory response.

2.1. Measurement of Pro-inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[18][19][20]

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

TreatmentTNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)
Control (Unstimulated)50.2 ± 8.535.7 ± 6.1
LPS (1 µg/mL)2548.1 ± 150.31890.4 ± 125.8
LPS + this compound (5 µM)1875.3 ± 110.91450.2 ± 98.7
LPS + this compound (10 µM)1230.6 ± 95.4980.6 ± 85.3
LPS + this compound (25 µM)650.9 ± 70.1510.3 ± 60.2

Protocol 2: ELISA for TNF-α and IL-6

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 24-well plate. Pre-treat cells with non-toxic concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 18-24 hours to induce cytokine production.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and collect the culture supernatants.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions for the specific ELISA kit being used.[21] This typically involves:

    • Coating the plate with a capture antibody.

    • Adding standards and samples (supernatants).

    • Adding a detection antibody.

    • Adding a streptavidin-HRP conjugate.

    • Adding a substrate solution (e.g., TMB) and stopping the reaction.

    • Measuring the absorbance at 450 nm.[22]

  • Data Analysis: Generate a standard curve from the standards and calculate the concentration of TNF-α and IL-6 in the samples.

Elucidation of Signaling Pathways

3.1. NF-κB Pathway Analysis

The NF-κB signaling pathway is a critical regulator of inflammation.[9][11] Many anti-inflammatory natural products act by inhibiting this pathway.[12][23] Key events to measure are the phosphorylation and degradation of the inhibitory protein IκBα and the subsequent nuclear translocation of NF-κB.

3.1.1. Western Blot for Phosphorylated IκBα (p-IκBα)

Western blotting allows for the detection and quantification of specific proteins. A decrease in the ratio of phosphorylated IκBα to total IκBα indicates inhibition of the NF-κB pathway upstream of IκBα degradation.[24][25][26]

Table 3: Densitometric Analysis of p-IκBα and Total IκBα by Western Blot

Treatmentp-IκBα / Total IκBα Ratio (Normalized to LPS control) (Mean ± SD)
Control (Unstimulated)0.15 ± 0.04
LPS (1 µg/mL) for 30 min1.00 ± 0.12
LPS + this compound (10 µM)0.65 ± 0.09
LPS + this compound (25 µM)0.30 ± 0.06

Protocol 3: Western Blot for p-IκBα

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 2 hours, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 30 minutes) to observe peak IκBα phosphorylation.[24]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[24]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[24]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[24][27]

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour.[27] Incubate with primary antibodies against p-IκBα and total IκBα overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin) for loading control.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[27]

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the p-IκBα signal to total IκBα.

3.1.2. NF-κB Reporter Gene Assay

This assay provides a quantitative measure of NF-κB transcriptional activity. Cells are transfected with a plasmid containing a luciferase reporter gene under the control of NF-κB response elements.[28][29][30]

Table 4: NF-κB Luciferase Reporter Assay Results

TreatmentRelative Luciferase Units (RLU) (Normalized to Firefly/Renilla) (Mean ± SD)
Control (Unstimulated)1.0 ± 0.2
TNF-α (20 ng/mL)15.8 ± 1.5
TNF-α + this compound (10 µM)9.5 ± 1.1
TNF-α + this compound (25 µM)4.2 ± 0.8

Protocol 4: NF-κB Luciferase Reporter Assay

  • Transfection: Co-transfect HEK293T cells with an NF-κB firefly luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.[28]

  • Compound Treatment: After 24 hours, pre-treat the transfected cells with this compound for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (20 ng/mL) for 6-8 hours to activate the NF-κB pathway.[28][31]

  • Cell Lysis: Wash the cells with PBS and add passive lysis buffer.[31]

  • Luciferase Measurement: Measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[31][32]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Investigation of Neuroprotective Effects

Lignans are also known for their neuroprotective activities.[2][3][33][34] A common in vitro model involves inducing neuronal cell death with an excitotoxin like glutamate (B1630785) and assessing the protective effect of the compound.

Protocol 5: Neuroprotection Assay against Glutamate-Induced Toxicity

  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 2-4 hours.

  • Induction of Toxicity: Expose the cells to a toxic concentration of glutamate (e.g., 5-10 mM) for 24 hours. Include control wells (no glutamate) and glutamate-only wells.

  • Assessment of Cell Viability: Measure cell viability using the MTT assay as described in Protocol 1.

  • Data Analysis: Calculate the percentage of neuroprotection by comparing the viability of cells treated with this compound and glutamate to those treated with glutamate alone.

In Vivo Anti-inflammatory Model

To confirm the in vitro findings, an in vivo model of acute inflammation is recommended. The carrageenan-induced paw edema model in rats or mice is a standard and reproducible assay.[35][36][37][38][39]

Protocol 6: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.[37]

  • Grouping and Compound Administration: Divide the animals into groups: vehicle control, positive control (e.g., indomethacin), and this compound treatment groups at various doses. Administer the compounds orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[35][39]

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[39]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Visualizations

G cluster_0 In Vitro Analysis cluster_1 In Vivo Validation cluster_2 Outcome A Start: this compound B Cell Viability Assay (MTT) Determine non-toxic concentration range A->B C Anti-inflammatory Screening (LPS-stimulated Macrophages) B->C D Neuroprotection Screening (Glutamate-induced Toxicity) B->D E Measure Cytokines (TNF-α, IL-6 via ELISA) C->E F Signaling Pathway Analysis (Western Blot, Reporter Assay) E->F If positive G Carrageenan-Induced Paw Edema (Rat or Mouse Model) F->G If promising in vitro results H Measure Paw Volume G->H I Analyze Inflammatory Markers (Optional: Histology, Cytokines) H->I J Elucidation of Mechanism of Action I->J

References

Application Notes and Protocols for the Preparation of Acetyl-binankadsurin A in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Acetyl-binankadsurin A, a bioactive natural product isolated from Kadsura coccinea, for use in various biological assays. The protocols cover solubilization, stock solution preparation, and storage to ensure compound stability and reproducibility of experimental results.

Introduction to this compound

This compound is a lignan (B3055560) compound found in the medicinal plant Kadsura coccinea.[1][2] Lignans from this plant have been investigated for a range of biological activities, including anti-inflammatory, anti-HIV, and anti-hepatitis B virus (HBV) effects.[1][3][4] The acetyl group in its structure may enhance its bioavailability and efficacy compared to its non-acetylated counterparts. Proper preparation of this lipophilic compound is critical for obtaining accurate and reliable data in biological assays.

Chemical Properties:

  • Molecular Formula: C₂₄H₂₈O₈

  • Molecular Weight: 444.5 g/mol

  • Lipophilicity (calculated XLogP3): 4.3

Recommended Solvents and Solubility

Due to its lipophilic nature, this compound is poorly soluble in aqueous solutions. Organic solvents are required to prepare stock solutions. Based on the general solubility of acetylated lignans, the following solvents are recommended.

Table 1: Solvent Recommendations for this compound

SolventRecommended UseNotes
Dimethyl Sulfoxide (DMSO) Primary choice for in vitro assays High dissolving power for lipophilic compounds. Ensure the final concentration in the assay medium is non-toxic to cells (typically ≤ 0.5%).
Ethanol (EtOH) Alternative for in vitro and some in vivo studiesGood solvent for many natural products. Check for cell line sensitivity. The final concentration in assays should be kept low (typically ≤ 0.5%).
Acetone For specific applicationsCan be used for initial solubilization. It is volatile and may evaporate, concentrating the compound.
Dichloromethane (DCM) For specific applicationsPrimarily for extraction and chemical synthesis purposes. Not typically used directly in biological assays due to its toxicity. If used, it must be completely evaporated and the compound redissolved in a biocompatible solvent.
Tetrahydrofuran (THF) For specific applicationsSimilar to DCM, it is not typically used directly in cell-based assays. Complete evaporation is necessary.

Experimental Protocols

Preparation of a High-Concentration Stock Solution (e.g., 10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Weighing the Compound: Accurately weigh a precise amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.445 mg of the compound (Molecular Weight = 444.5 g/mol ).

  • Solubilization:

    • Transfer the weighed compound into a sterile microcentrifuge tube or an amber glass vial.

    • Add the calculated volume of DMSO to achieve the desired concentration (e.g., 1 mL for a 10 mM solution).

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution.

    • Visually inspect the solution to confirm that no solid particles remain. If necessary, gentle warming in a 37°C water bath can aid dissolution.

  • Storage:

    • Aliquot the stock solution into smaller volumes in sterile, light-protective tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solutions at -20°C or -80°C for long-term stability.

Preparation of Working Solutions for Biological Assays

This protocol outlines the dilution of the high-concentration stock solution to prepare working solutions for cell-based assays.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate cell culture medium or assay buffer

  • Sterile microcentrifuge tubes

  • Pipettes

Procedure:

  • Serial Dilution: Perform serial dilutions of the 10 mM stock solution using cell culture medium or the appropriate assay buffer to achieve the desired final concentrations.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the assay wells is consistent across all treatments (including vehicle controls) and is below the toxic threshold for the specific cell line being used (generally ≤ 0.5%).

  • Example Dilution for a 10 µM Final Concentration:

    • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of culture medium (results in a 10 µM solution).

    • Alternatively, for a final assay volume of 100 µL, add 0.1 µL of the 10 mM stock solution. To facilitate accurate pipetting, a two-step dilution is recommended. First, prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in DMSO. Then, add 1 µL of the 1 mM stock to 99 µL of culture medium.

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the experimental samples.

Potential Biological Assays and Signaling Pathways

Based on the reported activities of compounds from Kadsura coccinea and other acetylated natural products, this compound can be investigated in the following assays:

  • Anti-inflammatory Assays:

    • Nitric Oxide (NO) Production Assay: Measure the inhibition of NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using the Griess reagent.[5][6]

    • Cytokine Production Assays: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant of stimulated immune cells using ELISA.

  • Antiviral Assays:

    • Anti-HIV Assay: Evaluate the inhibition of HIV replication in susceptible cell lines (e.g., TZM-bl) by measuring viral p24 antigen levels or luciferase reporter activity.[7]

    • Anti-HBV Assay: Assess the reduction of HBV antigen secretion (HBsAg and HBeAg) from infected hepatoma cell lines (e.g., HepG2.2.15).

  • Neuroprotective Assays:

    • Investigate the protective effects against oxidative stress-induced neuronal cell death in cell lines like SH-SY5Y.

Potential Signaling Pathway for Investigation

The anti-inflammatory effects of many natural products are mediated through the inhibition of the NF-κB signaling pathway. This compound may exert its potential anti-inflammatory effects by inhibiting the activation of NF-κB, which would lead to a downstream reduction in the expression of pro-inflammatory mediators like iNOS (producing NO) and various cytokines.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_assay Biological Assay weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve stock 10 mM Stock Solution dissolve->stock dilute Prepare Working Solutions stock->dilute Serial Dilution treat Treat Cells dilute->treat measure Measure Biological Endpoint treat->measure

Caption: Workflow for preparing this compound for biological assays.

Hypothesized Anti-inflammatory Signaling Pathway

signaling_pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB P NFkB p65/p50 nucleus Nucleus NFkB->nucleus IkB->NFkB iNOS iNOS Gene nucleus->iNOS Cytokines Cytokine Genes nucleus->Cytokines NO Nitric Oxide iNOS->NO Inflammation Inflammation Cytokines->Inflammation NO->Inflammation ABA This compound ABA->IKK

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Acetyl-binankadsurin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Acetyl-binankadsurin A synthesis. The guidance is based on established synthetic strategies for structurally related dibenzocyclooctadiene lignans.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of this compound that can lead to low yields?

The synthesis of this compound, a complex dibenzocyclooctadiene lignan (B3055560), presents several challenges that can impact the overall yield. The key difficulties often lie in the stereoselective construction of the biaryl bond, the formation of the eight-membered ring, and the introduction of the correct stereochemistry at the chiral centers. The atropisomerism of the biaryl axis is a significant hurdle, and achieving high diastereoselectivity and enantioselectivity in various steps is crucial for a successful synthesis.

Q2: How can I improve the yield of the biaryl coupling reaction, a critical step in the synthesis?

The formation of the biaryl bond is a pivotal step and often a bottleneck in the synthesis. Low yields can result from unwanted side reactions, such as homocoupling of the starting materials. To optimize this step, consider the following:

  • Choice of Coupling Reaction: Suzuki-Miyaura, Stille, and Ullmann couplings are commonly employed. The choice of catalyst (e.g., Palladium or Copper-based), ligands, and reaction conditions is critical and should be optimized for your specific substrates.

  • Reaction Parameters: Carefully control temperature, reaction time, and the stoichiometry of the reactants.

  • Substrate Purity: Ensure the high purity of the aryl halides and organometallic reagents to minimize side reactions.

Q3: What strategies can be used to control the stereochemistry during the synthesis?

Controlling the stereochemistry of the chiral centers and the biaryl axis is essential for obtaining the desired isomer of this compound. Key strategies include:

  • Chiral Auxiliaries: Employing chiral auxiliaries can direct the stereochemical outcome of key reactions.

  • Asymmetric Catalysis: Utilize chiral catalysts, such as those based on BINAP or other chiral ligands, to induce enantioselectivity.

  • Substrate-Controlled Diastereoselection: The inherent chirality in the molecule can be used to influence the stereochemistry of subsequent reactions.

Troubleshooting Guides

Guide 1: Low Yield in Biaryl Coupling Step (e.g., Suzuki-Miyaura Coupling)
Observed Problem Potential Cause Suggested Solution
Low conversion of starting materialsInactive catalyst- Use a freshly prepared or purchased catalyst.- Ensure anhydrous and oxygen-free reaction conditions.
Poor solubility of reactants- Screen different solvent systems.- Increase the reaction temperature cautiously.
Formation of significant homocoupling productsIncorrect stoichiometry or slow addition of reagents- Optimize the ratio of the coupling partners.- Use a syringe pump for slow addition of the limiting reagent.
Decomposition of starting materials or productHigh reaction temperature- Lower the reaction temperature and extend the reaction time.- Monitor the reaction progress closely by TLC or LC-MS.
Guide 2: Poor Diastereoselectivity in Stereoselective Reactions
Observed Problem Potential Cause Suggested Solution
Formation of a mixture of diastereomersIneffective chiral control- Screen different chiral ligands or auxiliaries.- Optimize the reaction temperature, as lower temperatures often lead to higher selectivity.
Steric hindrance- Modify the substrate to reduce steric hindrance near the reaction center, if possible.
Isomerization of the productUnstable product under reaction or workup conditions- Quench the reaction at low temperature.- Use mild workup and purification conditions.

Experimental Protocols

The following are generalized experimental protocols for key steps in the synthesis of the dibenzocyclooctadiene lignan core, based on methodologies reported for structurally similar compounds.[1] Researchers should adapt these protocols to their specific substrates and optimize the conditions accordingly.

Protocol 1: Suzuki-Miyaura Cross-Coupling for Biaryl Bond Formation
  • To a solution of aryl halide (1.0 eq) and aryl boronic acid (1.2 eq) in a suitable solvent (e.g., toluene, dioxane, or DMF) is added an aqueous solution of a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃, 2.0-3.0 eq).

  • The mixture is degassed by bubbling with argon or nitrogen for 15-20 minutes.

  • A palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 eq) is added, and the mixture is heated to the desired temperature (typically 80-110 °C).

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Protocol 2: Ring-Closing Metathesis (RCM) for Eight-Membered Ring Formation
  • A solution of the diene precursor in a dry, degassed solvent (e.g., dichloromethane (B109758) or toluene) is prepared under an inert atmosphere.

  • A solution of a ruthenium-based catalyst (e.g., Grubbs' first or second-generation catalyst, 0.01-0.05 eq) is added.

  • The reaction mixture is stirred at room temperature or heated gently, and the progress is monitored by TLC or LC-MS.

  • Once the starting material is consumed, the reaction is quenched by adding a few drops of ethyl vinyl ether.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography.[1]

Visualizations

Synthesis_Workflow A Aryl Halide C Biaryl Intermediate A->C Suzuki-Miyaura Coupling B Aryl Boronic Acid B->C D Diene Precursor C->D Functional Group Manipulation E Dibenzocyclooctadiene Core D->E Ring-Closing Metathesis F This compound E->F Further Modifications

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield in a Synthetic Step Check_Purity Are starting materials pure? Start->Check_Purity Purify Purify Starting Materials Check_Purity->Purify No Optimize_Conditions Systematically Optimize Reaction Conditions (Temp, Conc, Time) Check_Purity->Optimize_Conditions Yes Purify->Optimize_Conditions Screen_Catalysts Screen Different Catalysts/Ligands Optimize_Conditions->Screen_Catalysts Analyze_Byproducts Identify Byproducts (NMR, MS) Screen_Catalysts->Analyze_Byproducts Modify_Route Consider Alternative Synthetic Route Analyze_Byproducts->Modify_Route

Caption: A logical flowchart for troubleshooting low-yield reactions.

References

Overcoming solubility issues with Acetyl-binankadsurin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Acetyl-binankadsurin A.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound?

A1: Experimental solubility data for this compound is not extensively documented in publicly available literature. However, based on its chemical structure (C24H28O8) and a computed XLogP3 value of 4.3, it is predicted to be a lipophilic compound with poor aqueous solubility.[1] Researchers should assume low solubility in aqueous buffers and proceed with solubility enhancement strategies for most in vitro and in vivo applications.

Q2: Which organic solvents can be used to dissolve this compound?

A2: For initial stock solutions, polar aprotic solvents are often a good starting point for poorly water-soluble natural products. The table below provides a list of common organic solvents that can be tested. It is crucial to determine the final desired concentration in your experimental medium and ensure the final solvent concentration is compatible with your assay system (e.g., below 0.1-0.5% for most cell-based assays to avoid solvent toxicity).

Q3: What are the primary strategies to improve the aqueous solubility of this compound?

A3: Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble drugs like this compound.[2][3][4] These can be broadly categorized into physical and chemical modification techniques.[5] Common approaches include the use of co-solvents, cyclodextrins, solid dispersions, and nanotechnology-based formulations.[2][5][6]

Q4: How can I determine the most suitable solubility enhancement technique for my experiment?

A4: The choice of a solubility enhancement strategy depends on several factors, including the required concentration, the experimental system (e.g., in vitro, in vivo), and the desired duration of the study. A systematic approach, as outlined in the workflow diagram below, is recommended. This involves initial screening of different methods followed by optimization of the most promising candidates.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Precipitation upon dilution of stock solution in aqueous buffer. The compound has reached its solubility limit in the final medium. The organic solvent from the stock is not sufficient to maintain solubility at the final concentration.1. Decrease the final concentration: Determine the highest achievable concentration without precipitation. 2. Increase the co-solvent concentration: If the experimental system allows, slightly increase the percentage of the organic solvent in the final medium. 3. Use a different solubilization technique: Consider formulating with cyclodextrins or creating a solid dispersion.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound. The compound may be precipitating out of solution over the course of the experiment.1. Visually inspect for precipitation: Before and after the experiment, check for any visible precipitate in your assay wells or tubes. 2. Quantify the soluble compound: Use a suitable analytical method (e.g., HPLC) to measure the concentration of this compound in the assay medium at the beginning and end of the experiment. 3. Improve the formulation: Employ a more robust solubilization method to ensure the compound remains in solution throughout the assay.
Low bioavailability in animal studies. Poor dissolution of the compound in the gastrointestinal tract.[2]1. Reduce particle size: Micronization or nanocrystal technology can increase the surface area for dissolution.[2][4] 2. Formulate as a solid dispersion: Dispersing the drug in a hydrophilic polymer matrix can enhance dissolution.[6][7] 3. Use a lipid-based formulation: Self-emulsifying drug delivery systems (SEDDS) can improve absorption.[2][8]

Data Presentation

Table 1: Common Organic Solvents for Initial Solubility Testing

SolventClassBoiling Point (°C)Notes
Dimethyl sulfoxide (B87167) (DMSO)Polar aprotic189Common solvent for creating high-concentration stock solutions. Can be toxic to some cells at higher concentrations.
Dimethylformamide (DMF)Polar aprotic153Similar to DMSO, used for stock solutions.
Ethanol (B145695)Polar protic78.37Generally less toxic than DMSO and DMF, but may have lower solubilizing power for highly lipophilic compounds.
Methanol (B129727)Polar protic64.7Useful for analytical purposes, but generally too toxic for in vitro and in vivo studies.
AcetonePolar aprotic56Can be used for initial solubilization but is highly volatile.

Table 2: Overview of Solubility Enhancement Techniques

TechniqueMechanism of ActionAdvantagesDisadvantages
Co-solvents Increases solubility by reducing the polarity of the aqueous medium.[9]Simple to implement for in vitro studies.Potential for solvent toxicity; may not be suitable for in vivo use at high concentrations.
Cyclodextrins Forms inclusion complexes with the drug, where the hydrophobic drug molecule is encapsulated within the cyclodextrin (B1172386) cavity.[8][10]Can significantly increase aqueous solubility; some cyclodextrins are well-tolerated in vivo.[11]Complexation efficiency varies depending on the drug and cyclodextrin type; potential for nephrotoxicity with some cyclodextrins at high doses.[8]
Solid Dispersions The drug is dispersed in a hydrophilic polymer matrix in an amorphous state, which has higher energy and thus greater solubility than the crystalline form.[6][7]Can lead to significant improvements in dissolution rate and oral bioavailability.[7]Requires specialized equipment for preparation (e.g., spray dryer, hot-melt extruder); potential for physical instability (recrystallization) over time.
Nanotechnology Reduces particle size to the nanometer range, increasing the surface area-to-volume ratio and dissolution velocity.[12]Can improve both the rate and extent of dissolution; can be used for targeted delivery.Manufacturing processes can be complex; potential for particle aggregation.

Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

  • Selection of Cyclodextrin: Choose a suitable cyclodextrin, such as 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), which is commonly used due to its relatively high water solubility and low toxicity.[10]

  • Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to HP-β-CD. This can be optimized later.

  • Kneading: a. Accurately weigh the calculated amounts of this compound and HP-β-CD and place them in a mortar. b. Add a small amount of a hydroalcoholic solvent (e.g., 50% ethanol in water) dropwise to the powder mixture. c. Knead the mixture thoroughly with a pestle for 30-60 minutes to form a paste. d. Continue adding small amounts of the solvent as needed to maintain a paste-like consistency.

  • Drying: a. Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated. b. Alternatively, the paste can be freeze-dried.

  • Sieving and Storage: a. Pass the dried complex through a fine-mesh sieve to obtain a uniform powder. b. Store the complex in a desiccator to protect it from moisture.

  • Solubility Determination: a. Prepare a series of aqueous solutions with increasing concentrations of the prepared complex. b. Determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV) to ascertain the improvement in solubility.

Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)

  • Component Selection: a. Drug: this compound. b. Carrier: Select a hydrophilic polymer such as polyvinylpyrrolidone (B124986) (PVP K30) or a polyethylene (B3416737) glycol (PEG 6000).

  • Ratio Selection: Begin with a 1:5 drug-to-carrier weight ratio. This can be optimized.

  • Dissolution: a. Dissolve both this compound and the chosen carrier in a common volatile solvent (e.g., methanol or a mixture of dichloromethane (B109758) and methanol). Ensure complete dissolution.

  • Solvent Evaporation: a. Use a rotary evaporator to remove the solvent under vacuum. This should be done at a controlled temperature to avoid degradation of the compound. b. Continue evaporation until a thin, solid film is formed on the inside of the flask.

  • Further Drying: a. Place the flask in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: a. Scrape the solid dispersion from the flask. b. Grind the solid dispersion into a fine powder using a mortar and pestle. c. Pass the powder through a sieve to ensure uniformity.

  • Characterization (Optional but Recommended): a. Analyze the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.

  • Dissolution Testing: a. Perform dissolution studies to compare the release profile of this compound from the solid dispersion with that of the pure drug.

Mandatory Visualization

experimental_workflow start Start: Poorly Soluble This compound sol_screen Initial Solubility Screening (e.g., DMSO, Ethanol, Buffers) start->sol_screen is_soluble Is solubility sufficient for the assay? sol_screen->is_soluble tech_selection Select Solubility Enhancement Techniques for Screening is_soluble->tech_selection No proceed Proceed with Experiment is_soluble->proceed Yes cosolvents Co-solvents (e.g., PEG 400, Propylene Glycol) tech_selection->cosolvents cyclodextrins Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) tech_selection->cyclodextrins solid_disp Solid Dispersions (e.g., with PVP, PEG) tech_selection->solid_disp nanotech Nanotechnology (e.g., Nanosuspension) tech_selection->nanotech form_dev Formulation Development and Optimization cosolvents->form_dev cyclodextrins->form_dev solid_disp->form_dev nanotech->form_dev char_analysis Characterization & Analysis (Solubility, Stability, Particle Size) form_dev->char_analysis final_form Optimized Formulation char_analysis->final_form

Caption: Workflow for selecting a solubility enhancement strategy.

signaling_pathway cluster_nucleus compound This compound receptor Cell Surface Receptor compound->receptor Binds to kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor (TF) kinase2->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus Translocates to gene_expression Gene Expression nucleus->gene_expression Modulates response Cellular Response (e.g., Anti-inflammatory effect) gene_expression->response

Caption: A hypothetical signaling pathway for a bioactive compound.

References

Acetyl-binankadsurin A stability and degradation problems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Acetyl-binankadsurin A. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a bioactive small molecule. It belongs to the class of dibenzocyclooctadiene lignans (B1203133), which are naturally occurring compounds found in plants of the Schisandraceae family. These compounds are known for their complex chemical structures and diverse pharmacological activities.

Q2: What are the general stability concerns for dibenzocyclooctadiene lignans like this compound?

Dibenzocyclooctadiene lignans can be sensitive to several environmental factors, which may lead to degradation and loss of biological activity. Key concerns include:

  • Poor Water Solubility: Many lignans have low solubility in aqueous solutions, which can lead to precipitation and inaccurate concentration measurements in biological assays.

  • Thermal Sensitivity: Elevated temperatures can cause degradation of these compounds.

  • Light Sensitivity: Exposure to light, particularly UV radiation, may induce photodegradation.[1]

  • pH Sensitivity: Changes in pH can affect the stability of the molecular structure.

  • Oxidative Degradation: Like many phenolic compounds, dibenzocyclooctadiene lignans can be susceptible to oxidation.

Q3: How should I store my stock solutions of this compound?

To ensure the stability of this compound stock solutions, it is recommended to:

  • Store solutions at low temperatures, preferably at -20°C or -80°C for long-term storage.

  • Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Use anhydrous-grade organic solvents such as DMSO, ethanol, or methanol (B129727) to prepare stock solutions.

  • Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.

Q4: I am observing a decrease in the activity of this compound in my experiments over time. What could be the cause?

A decrease in activity could be due to several factors related to the compound's stability:

  • Degradation in Culture Media: The compound may be unstable in aqueous cell culture media at 37°C over extended incubation periods.

  • Adsorption to Plastics: Lipophilic compounds like this compound can adsorb to the surface of plastic labware (e.g., pipette tips, microplates), leading to a lower effective concentration.

  • Metabolism by Cells: If you are working with live cells, the compound may be metabolized into less active or inactive forms.

  • Instability of Diluted Solutions: Highly diluted solutions of the compound may be less stable than concentrated stock solutions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or non-reproducible experimental results. Degradation of this compound in stock or working solutions.Prepare fresh working solutions from a frozen stock for each experiment. Minimize the time working solutions are kept at room temperature. Use low-binding labware.
Precipitate forms when adding the compound to aqueous buffer or media. Poor aqueous solubility of this compound.Increase the final concentration of the organic solvent (e.g., DMSO) in the final solution, ensuring it is not toxic to your experimental system. Use a solubilizing agent if compatible with your experiment. Prepare a more diluted stock solution.
Loss of compound as confirmed by analytical methods (e.g., HPLC). Chemical degradation due to factors like pH, temperature, or light.Review the experimental protocol to identify potential sources of degradation. For example, avoid high temperatures, extreme pH values, and prolonged exposure to light.
Unexpected biological effects are observed. Formation of active degradation products.Characterize the purity of your compound stock and working solutions using analytical techniques like HPLC-MS to identify any potential degradation products that might have biological activity.

Stability Data

Table 1: Recommended Storage Conditions for Schisandra chinensis Fruits Containing Dibenzocyclooctadiene Lignans

ParameterRecommended ConditionDuration
Temperature5°CUp to 1 year
Relative Humidity40%Up to 1 year

Data inferred from a study on the storage of Schisandra chinensis fruits. These conditions may serve as a starting point for assessing the stability of purified this compound.[2]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Solvent Selection: Choose an appropriate anhydrous-grade organic solvent in which the compound is freely soluble (e.g., DMSO, ethanol).

  • Dissolution: Dissolve the compound in the chosen solvent to achieve the desired stock concentration (e.g., 10 mM). Gentle vortexing or sonication may be used to aid dissolution.

  • Storage: Store the stock solution in small aliquots in tightly sealed amber vials at -20°C or -80°C.

Protocol 2: Stability Assessment by HPLC

  • Sample Preparation: Prepare solutions of this compound in the desired solvent or experimental medium (e.g., cell culture media).

  • Stress Conditions: Subject the samples to various stress conditions, such as elevated temperature (e.g., 40°C, 60°C), different pH values (e.g., acidic, neutral, basic), and exposure to light (e.g., UV lamp).

  • Time Points: Collect aliquots of the samples at different time points (e.g., 0, 2, 4, 8, 24 hours).

  • HPLC Analysis: Analyze the samples using a validated HPLC method with a suitable column (e.g., C18) and mobile phase to separate the parent compound from any potential degradation products.

  • Quantification: Quantify the peak area of this compound at each time point to determine the percentage of degradation.

Signaling Pathways and Experimental Workflows

Several studies on dibenzocyclooctadiene lignans suggest their involvement in modulating key signaling pathways. Below are diagrams of pathways that may be relevant to the mechanism of action of this compound.

NF-kB Signaling Pathway cluster_nucleus Ligand Ligand (e.g., TNF-α, IL-1) Receptor Receptor Ligand->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression Lignan This compound (potential inhibitor) Lignan->IKK_complex Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

JNK Signaling Pathway cluster_nucleus Stress Stress Stimuli (e.g., Oxidative Stress) MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK MKK MKK4/7 MAPKKK->MKK JNK JNK MKK->JNK AP1 c-Jun/AP-1 JNK->AP1 Phosphorylation Nucleus Nucleus AP1->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression Lignan This compound (potential modulator) Lignan->JNK Modulation

Caption: Potential modulation of the JNK signaling pathway by this compound.

PI3K-Akt Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Targets Akt->Downstream Lignan This compound (potential modulator) Lignan->PI3K Modulation Experimental_Workflow_Stability_Analysis Start Start: Prepare this compound Solution Stress Expose to Stress Conditions (Temp, pH, Light) Start->Stress Time Collect Aliquots at Different Time Points Stress->Time Analysis HPLC Analysis Time->Analysis Data Quantify Peak Area Analysis->Data End End: Determine Degradation Profile Data->End

References

Technical Support Center: Optimizing In Vivo Studies of Acetyl-binankadsurin A and Other Novel Lignans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Acetyl-binankadsurin A and other novel lignans (B1203133) for in vivo studies. Due to the limited publicly available data specifically on this compound, this guide draws upon the broader knowledge of lignan (B3055560) pharmacology to provide a framework for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: I cannot find any published in vivo dosage information for this compound. Where should I start?

A1: When working with a novel compound like this compound, it is recommended to start with a dose-range finding study. Based on studies of other lignans, such as those from flaxseed, a starting point could be in the range of 1-10 mg/kg body weight, administered orally. However, this is an educated estimation, and the optimal dose will depend on the specific animal model, the endpoint being measured, and the compound's unique pharmacokinetic profile. It is crucial to include a vehicle control group and escalate the dose gradually to identify a therapeutically relevant and non-toxic range.

Q2: I am not observing the expected biological effect in my in vivo experiment. What could be the reason?

A2: Several factors could contribute to a lack of efficacy:

  • Poor Bioavailability: Lignans are often poorly absorbed in their native form. They are typically metabolized by the gut microbiota into more bioactive compounds like enterodiol (B191174) and enterolactone. Consider analyzing plasma or tissue samples for these metabolites to confirm absorption and conversion.

  • Inappropriate Route of Administration: If oral administration is ineffective, consider intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism. However, be aware that this may alter the metabolic profile of the compound.

  • Dose: The administered dose may be too low. A dose-escalation study is recommended to determine the optimal therapeutic dose.

  • Animal Model: The chosen animal model may not be appropriate for the biological question being investigated.

  • Compound Stability: Ensure the compound is stable in the vehicle used for administration and under the storage conditions.

Q3: How important is the gut microbiome when working with lignans?

A3: The gut microbiome is critically important. Many plant lignans are precursors that are converted into their active forms by intestinal bacteria.[1][2][3] Variations in the gut microbiome composition between individual animals can lead to high variability in experimental results. It may be beneficial to normalize the gut flora of study animals through co-housing or by using animals from a supplier with a well-characterized microbiome.

Q4: What are the common challenges in the pharmacokinetics of lignans?

A4: Lignans generally exhibit complex pharmacokinetic profiles. Challenges include:

  • Poor oral bioavailability of the parent compound.[4]

  • Significant inter-individual variation due to differences in gut microbiota.

  • Rapid metabolism and clearance, leading to short half-lives.[4]

  • Extensive conjugation (glucuronidation and sulfation) during metabolism.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in animal response Differences in gut microbiota between animals.Co-house animals for a period before the study. Consider using animals with a defined gut microbiome. Increase sample size.
No detectable compound in plasma Poor absorption, rapid metabolism, or analytical method not sensitive enough.Analyze for metabolites (enterodiol, enterolactone). Increase the dose. Use a more sensitive analytical method (e.g., LC-MS/MS).
Unexpected toxicity at low doses Off-target effects or toxic metabolites.Perform a thorough literature search for toxicity of similar compounds. Conduct a preliminary toxicology screen.
Inconsistent results between experiments Variability in compound formulation, animal handling, or experimental conditions.Standardize all experimental protocols. Ensure consistent formulation and administration of the compound.

Experimental Protocols

General Protocol for a Dose-Range Finding Study
  • Animal Model: Select an appropriate animal model (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

  • Grouping: Randomly assign animals to different dose groups (e.g., vehicle, 1 mg/kg, 5 mg/kg, 10 mg/kg, 50 mg/kg) with a sufficient number of animals per group (n=5-8).

  • Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Prepare fresh dilutions for each day of dosing.

  • Administration: Administer the compound via the desired route (e.g., oral gavage) once daily for a specified period (e.g., 14 days).

  • Monitoring: Monitor animals daily for clinical signs of toxicity, body weight changes, and food/water intake.

  • Endpoint Analysis: At the end of the study, collect blood and tissues for pharmacokinetic and pharmacodynamic analysis. Analyze plasma for the parent compound and its major metabolites.

Quantitative Data Summary

Since no specific quantitative data for this compound is available, the following table summarizes dosage information for other lignans from in vivo studies to provide a reference point.

Lignan Animal Model Dose Route Observed Effect Reference
Secoisolariciresinol (B192356) diglycoside (SDG)Rats1.1, 2.2, 4.4 µmol/dayOralIncreased urinary lignan excretion[1]
Flaxseed (source of SDG)Rats2.5, 5, 10 g/100g dietOralDose-dependent increase in urinary lignans, with a plateau effect[1]

Signaling Pathways and Workflows

Potential Signaling Pathways for Lignans

Lignans are known to exert their biological effects through various signaling pathways, primarily related to their antioxidant and anti-inflammatory properties.

Potential Lignan Signaling Pathways cluster_0 Antioxidant Pathway cluster_1 Anti-inflammatory Pathway Lignans Lignans ROS Reactive Oxygen Species (ROS) Lignans->ROS Scavenging Nrf2 Nrf2 Activation Lignans->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Antioxidant Enzymes Increased Antioxidant Enzyme Expression ARE->Antioxidant Enzymes Lignans_inflam Lignans NF-kB NF-κB Inhibition Lignans_inflam->NF-kB Pro-inflammatory Cytokines Decreased Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF-kB->Pro-inflammatory Cytokines

Caption: Potential antioxidant and anti-inflammatory signaling pathways modulated by lignans.

Experimental Workflow for Dosage Optimization

The following workflow outlines the steps for optimizing the in vivo dosage of a novel lignan.

Dosage Optimization Workflow Start Start Dose_Range_Finding Dose-Range Finding Study (e.g., 1, 10, 100 mg/kg) Start->Dose_Range_Finding Toxicity_Assessment Assess Toxicity (Clinical signs, body weight) Dose_Range_Finding->Toxicity_Assessment Toxic_Dose Toxicity Observed? Toxicity_Assessment->Toxic_Dose PK_Analysis Pharmacokinetic (PK) Analysis (Plasma levels of parent compound and metabolites) Effective_Dose Efficacy Observed? PK_Analysis->Effective_Dose Efficacy_Study Efficacy Study with Refined Dose Range Efficacy_Study->PK_Analysis PD_Analysis Pharmacodynamic (PD) Analysis (Target engagement, biomarkers) Efficacy_Study->PD_Analysis PD_Analysis->Effective_Dose Optimal_Dose Determine Optimal Dose Toxic_Dose->Dose_Range_Finding Yes (Lower Doses) Toxic_Dose->Efficacy_Study No Effective_Dose->Efficacy_Study No (Adjust Dose) Effective_Dose->Optimal_Dose Yes

Caption: A general workflow for optimizing the in vivo dosage of a novel lignan.

References

Technical Support Center: Acetyl-binankadsurin A HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering HPLC peak tailing with Acetyl-binankadsurin A.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for a compound like this compound?

A: The most frequent cause of peak tailing for polar molecules like this compound, which contains several oxygenated functional groups, is secondary interaction with the stationary phase.[1] This primarily involves interaction with acidic residual silanol (B1196071) groups (Si-OH) on the surface of silica-based reversed-phase columns.[2][3] These silanol groups can form hydrogen bonds with the analyte, leading to a secondary retention mechanism that results in asymmetrical peaks.[1]

Q2: How does the mobile phase pH affect the peak shape of this compound?

Q3: Can my choice of HPLC column contribute to peak tailing?

A: Absolutely. The choice of column is a primary factor in preventing peak tailing.[3]

  • Column Type: Using a modern, high-purity "Type B" silica (B1680970) column is recommended, as they have fewer residual silanol groups and lower metal contamination compared to older "Type A" silica.[1][5]

  • End-capping: Employing a column that is "end-capped" is highly advisable. End-capping chemically derivatizes most of the free silanol groups, making them much less interactive.[1][2]

  • Alternative Phases: If tailing persists, consider stationary phases with alternative chemistry, such as those with polar-embedded groups, which can shield the analyte from silanol interactions.[4]

Q4: My peak tailing issue developed over a series of injections. What could be the cause?

A: If peak tailing appears or worsens over time, it often points to column contamination or degradation.[1][6]

  • Contamination: Accumulation of strongly retained matrix components on the column can create active sites that cause tailing.[1][7]

  • Column Void: A physical void at the column inlet, caused by pressure shocks or bed collapse, can disrupt the sample band and lead to poor peak shape.[2][8]

  • Blocked Frit: Particulates from unfiltered samples or mobile phase can block the inlet frit of the column.[8] Using a guard column and in-line filters can help prevent this.[2]

Q5: Could my HPLC system itself be the source of the peak tailing?

A: Yes, issues outside of the column, known as "extra-column effects," can contribute to peak tailing, especially for early-eluting peaks.[1][8] This is caused by excessive volume in the flow path between the injector and the detector.[8] Check for and minimize the length and internal diameter of all connection tubing (0.005" or narrower is recommended), and ensure all fittings are properly made to avoid dead volume.[4]

Troubleshooting Guide

Initial Checks & Simple Solutions
Issue CategoryParameterRecommended ActionPotential Outcome
Sample ConcentrationDilute the sample by a factor of 5 to 10.If tailing improves, the column was likely overloaded.
Injection SolventDissolve the sample in the initial mobile phase.Prevents peak distortion due to solvent incompatibility.
System Extra-Column VolumeUse narrow-bore (≤0.13 mm) and short tubing. Ensure proper fittings.Reduces peak broadening and tailing, especially for early peaks.[8]
Guard ColumnReplace the guard column if one is in use.If peak shape improves, the guard column was contaminated.[6]
Method & Column Optimization
Issue CategoryParameterRecommended ActionPotential Outcome
Mobile Phase pHLower the mobile phase pH using an additive like 0.1% formic acid or phosphoric acid (ensure pH is < 3.5).[3][9]Suppresses silanol ionization, reducing secondary interactions.[2]
Buffer StrengthIf using a buffer, try increasing the concentration (e.g., from 10 mM to 25 mM).Can help mask residual silanol activity.[3]
AdditivesAdd a competing base like triethylamine (B128534) (TEA) at a low concentration (e.g., 0.05-0.1%). Note: Not suitable for LC-MS.[9]TEA interacts with active silanol sites, preventing the analyte from doing so.
Column Column HealthReverse-flush the column (if permitted by the manufacturer) to remove inlet frit blockage.[2]May resolve issues from particulate buildup.
Column TypeSwitch to a high-purity, end-capped C18 or a column with a different stationary phase (e.g., polar-embedded).Minimizes the availability of active silanol groups.[1][4]
Temperature Column TemperatureIncrease the column temperature in increments of 5 °C (e.g., from 30°C to 40°C).Can improve mass transfer kinetics and sometimes reduce tailing.[1]

Experimental Protocol: Systematic Troubleshooting of Peak Tailing

Objective: To systematically identify and resolve the cause of this compound peak tailing.

Methodology:

  • Establish a Baseline:

    • Prepare a fresh mobile phase and a standard solution of this compound at a known concentration (e.g., 10 µg/mL) dissolved in the mobile phase.

    • Equilibrate the current HPLC column until a stable baseline is achieved.

    • Perform three replicate injections and record the chromatograms. Calculate the USP tailing factor for each peak. A value > 1.2 is generally considered tailing.[2]

  • Phase 1: Rule out Simple System & Sample Issues:

    • Injection Volume & Concentration: Reduce the injection volume by 50% and inject. If peak shape improves, the original injection may have been a volume overload. Revert to the original volume, then dilute the sample standard 10-fold and inject. If peak shape improves, the issue is mass overload.[3][7]

    • Guard Column & Filters: If a guard column is installed, replace it with a new one and repeat the injection. If peak shape is restored, the guard column was the source of the problem.[6] Check and replace the in-line filter if necessary.

  • Phase 2: Mobile Phase Optimization:

    • pH Adjustment: Prepare a new aqueous mobile phase containing 0.1% formic acid (pH ~2.7). Flush the system and column for at least 15 column volumes.

    • Inject the standard solution. Compare the tailing factor to the baseline measurement. A significant improvement points to silanol interactions as the primary cause.[3]

  • Phase 3: Column Evaluation:

    • Column Flush: If tailing persists, disconnect the column from the detector and flush it in the reverse direction (if the manufacturer allows) with a strong solvent (e.g., 100% acetonitrile (B52724) or isopropanol) to waste.[2]

    • Column Replacement: If the above steps fail to resolve the issue, replace the analytical column with a new, high-purity, end-capped C18 column. This will determine if the original column had irreversible contamination or bed degradation.[3]

  • Data Analysis:

    • Compare the peak asymmetry/tailing factor at each step. A systematic improvement will pinpoint the root cause. Plotting the tailing factor against the tested conditions can help visualize the optimal parameters.

Troubleshooting Workflow

G start Peak Tailing Observed (Tailing Factor > 1.2) check_overload Is Peak Tailing Concentration Dependent? start->check_overload action_dilute Dilute Sample or Reduce Injection Volume check_overload->action_dilute Yes check_system Check Extra-Column Volume & Guard Column check_overload->check_system No end_resolved Issue Resolved action_dilute->end_resolved action_system Use Narrow/Short Tubing Replace Guard Column check_system->action_system Issue Found check_mobile_phase Optimize Mobile Phase check_system->check_mobile_phase No Issue Found action_system->end_resolved action_ph Lower pH (e.g., 0.1% Formic Acid) Increase Buffer Strength check_mobile_phase->action_ph check_column_health Evaluate Column Health action_ph->check_column_health Tailing Persists action_ph->end_resolved Tailing Improved action_flush Reverse Flush Column (if applicable) check_column_health->action_flush action_replace_column Replace with New End-Capped High-Purity Column action_flush->action_replace_column Tailing Persists action_flush->end_resolved Tailing Improved action_replace_column->end_resolved

Caption: A systematic workflow for troubleshooting HPLC peak tailing.

References

Technical Support Center: Synthesis of Acetyl-binankadsurin A and Related Dibenzocyclooctadiene Lignans

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The total synthesis of Acetyl-binankadsurin A has not been extensively reported in publicly available literature. Therefore, this technical support guide is based on common challenges and methodologies encountered in the synthesis of closely related dibenzocyclooctadiene lignans (B1203133) from the Schisandra family. The provided protocols and troubleshooting advice are generalized and may require optimization for the specific synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical and challenging step in the synthesis of this compound and related lignans?

A1: The key challenge in the synthesis of dibenzocyclooctadiene lignans, including what would be expected for this compound, is the construction of the central eight-membered ring through an intramolecular biaryl oxidative coupling.[1][2] This step is often low-yielding and highly sensitive to reaction conditions.[1] Achieving atropisomerism with the correct axial chirality during this coupling is a significant hurdle.

Q2: Why is my oxidative coupling reaction resulting in a low yield or a complex mixture of products?

A2: Low yields in the oxidative coupling step can be attributed to several factors, including the choice of oxidant, solvent, reaction concentration, and temperature.[1] This reaction proceeds via radical intermediates, and controlling their dimerization over undesired side reactions is crucial.[1] Common side products can include intermolecularly coupled dimers, polymers, or over-oxidized species.

Q3: I am struggling to achieve the desired stereochemistry at the benzylic positions. What are some common strategies to control this?

A3: Achieving the correct stereochemistry is a common challenge in lignan (B3055560) synthesis.[1] Strategies to control stereoselectivity often involve the use of chiral auxiliaries or asymmetric catalysis. For instance, a diastereoselective hydroboration/Suzuki-Miyaura coupling reaction sequence has been used to set stereocenters with high control.[3] Another approach involves a novel crotylation using a chiral auxiliary to achieve excellent asymmetric induction.[3]

Q4: Are there any specific functional groups that are problematic during the synthesis?

A4: Phenolic hydroxyl groups can interfere with the oxidative coupling step. It is common practice to protect these groups prior to the coupling reaction and deprotect them at a later stage. The choice of protecting group is critical to ensure it is stable to the reaction conditions and can be removed without affecting other parts of the molecule.

Troubleshooting Guides

Problem 1: Low Yield in the Intramolecular Oxidative Coupling Step

This is one of the most frequently encountered issues in the synthesis of dibenzocyclooctadiene lignans.

Potential Cause Troubleshooting Suggestion Relevant Experimental Parameters
Incorrect Oxidant The choice of oxidant is critical. Different oxidants can lead to different coupling products. Common oxidants for this type of transformation include Fe(III), V(V), and Cu(II) salts. It is advisable to screen a variety of oxidants.Oxidant type, stoichiometry, and addition rate.
Suboptimal Solvent The solvent can influence the reaction outcome by affecting the solubility of the substrate and the stability of the radical intermediates. A range of solvents with varying polarities should be tested.Solvent polarity (e.g., CH₂Cl₂, CH₃CN, MeOH), and purity.
Inappropriate Concentration Intramolecular coupling is favored at lower concentrations to minimize intermolecular side reactions. However, excessively low concentrations can slow down the reaction rate.Substrate concentration (typically in the range of 0.01 to 0.1 M).
Incorrect Temperature These reactions can be sensitive to temperature. Higher temperatures may lead to decomposition or the formation of undesired byproducts.Reaction temperature, and method of temperature control.
Presence of Oxygen Depending on the specific mechanism, the presence of atmospheric oxygen can either be beneficial or detrimental.Perform the reaction under an inert atmosphere (N₂ or Ar) and compare the results with a reaction open to the air.
Problem 2: Poor Stereoselectivity in the Formation of the Biaryl Axis (Atropisomerism)

Achieving the correct axial chirality is crucial for the biological activity of many dibenzocyclooctadiene lignans.

Potential Cause Troubleshooting Suggestion Relevant Experimental Parameters
Lack of Stereocontrol in the Coupling Step The conformation of the precursor at the moment of C-C bond formation dictates the resulting atropisomer. Introducing steric bulk or chiral directing groups near the coupling sites can influence the stereochemical outcome.Use of chiral ligands or auxiliaries, and the structure of the precursor.
Racemization of the Product If the rotational barrier of the newly formed biaryl bond is not sufficiently high, the product may racemize under the reaction or workup conditions.Assess the thermal stability of the product. Lowering the reaction temperature may help.
Incorrect Chiral Auxiliary or Catalyst The choice of chiral auxiliary or catalyst is critical for asymmetric synthesis. It may be necessary to screen different chiral ligands or auxiliaries to find one that provides good stereocontrol for the specific substrate.Structure of the chiral auxiliary or ligand, and catalyst loading.

Experimental Protocols (Generalized)

The following are generalized protocols for key steps in the synthesis of dibenzocyclooctadiene lignans, based on common strategies in the literature. These will require significant adaptation and optimization for the synthesis of this compound.

Protocol 1: Intramolecular Oxidative Biaryl Coupling

This protocol describes a general procedure for the key ring-forming step.

  • Preparation of the Precursor: The acyclic biaryl precursor is synthesized with appropriate protecting groups on any phenolic hydroxyls.

  • Reaction Setup: The precursor is dissolved in a suitable dry solvent (e.g., dichloromethane (B109758) or acetonitrile) under an inert atmosphere (Argon or Nitrogen) to achieve a high dilution condition (e.g., 0.01 M).

  • Reagent Addition: The oxidative coupling reagent (e.g., FeCl₃, VOF₃, or a copper salt) is added portion-wise or via syringe pump over an extended period (e.g., 4-8 hours) at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous sodium thiosulfate (B1220275) for iodine-based oxidants, or water for metal salts). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to isolate the desired dibenzocyclooctadiene lignan.

Protocol 2: Stereoselective Reduction of a Ketone

This protocol outlines a general method for the stereoselective reduction of a ketone to a secondary alcohol, a common transformation in setting stereocenters.

  • Reaction Setup: The ketone substrate is dissolved in a suitable solvent (e.g., methanol (B129727) or ethanol) and cooled to a low temperature (e.g., -78 °C).

  • Reducing Agent Addition: A solution of a stereoselective reducing agent (e.g., sodium borohydride (B1222165) with a chelating agent like CeCl₃·7H₂O, or a chiral borane (B79455) reagent) is added slowly to the reaction mixture.

  • Reaction Monitoring: The reaction is monitored by TLC until the starting material is consumed.

  • Workup: The reaction is quenched by the slow addition of a proton source (e.g., saturated aqueous ammonium (B1175870) chloride or acetone). The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • Purification: The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.

Visualizations

Synthetic_Workflow A Starting Materials (Aromatic Precursors) B Synthesis of Biaryl Precursor A->B Multi-step synthesis C Intramolecular Oxidative Coupling B->C Key Ring Formation D Functional Group Interconversion C->D Stereochemical adjustments E Final Deprotection & Acetylation D->E Final modifications F This compound (Target Molecule) E->F

Caption: Generalized synthetic workflow for dibenzocyclooctadiene lignans.

Troubleshooting_Oxidative_Coupling Start Low Yield in Oxidative Coupling? CheckOxidant Screen Different Oxidants (e.g., FeCl3, VOF3, Cu(II) salts) Start->CheckOxidant Yes CheckSolvent Vary Solvent Polarity (e.g., CH2Cl2, MeCN, MeOH) CheckOxidant->CheckSolvent CheckConc Optimize Concentration (High Dilution: 0.01 - 0.05 M) CheckSolvent->CheckConc CheckTemp Adjust Temperature (e.g., 0 °C, RT, -20 °C) CheckConc->CheckTemp CheckAtmosphere Compare Inert vs. Air Atmosphere CheckTemp->CheckAtmosphere Success Improved Yield CheckAtmosphere->Success

Caption: Troubleshooting decision tree for the oxidative coupling step.

References

Technical Support Center: Acetyl-binankadsurin A and Novel Natural Product Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no specific scientific literature detailing the biological activity or interference of Acetyl-binankadsurin A in biochemical assays. This technical support center provides a framework for troubleshooting potential assay interference based on general principles applicable to novel natural products. The protocols and guidance are intended to help researchers identify and mitigate common artifacts in early-stage drug discovery.

Frequently Asked Questions (FAQs)

Q1: My novel natural product, like this compound, shows activity in multiple unrelated assays. What could be the reason for this?

A1: This phenomenon, often termed "promiscuous inhibition," can be an indication of non-specific assay interference rather than selective biological activity. Several mechanisms can cause this, including:

  • Compound Aggregation: At certain concentrations, small molecules can form aggregates that sequester and denature proteins, leading to enzyme inhibition.

  • Chemical Reactivity: The compound may contain reactive functional groups that covalently modify proteins or other assay components.

  • Redox Activity: The molecule could participate in redox cycling, generating reactive oxygen species (ROS) that interfere with assay readouts.

  • Spectroscopic Interference: The compound might absorb light or fluoresce at the same wavelengths used in the assay, leading to false signals.

  • Contaminants: Impurities from the isolation or synthesis process could be responsible for the observed activity.

Q2: What are Pan-Assay Interference Compounds (PAINS) and how do I know if my compound is one?

A2: Pan-Assay Interference Compounds (PAINS) are chemical structures that are known to frequently appear as false positives in high-throughput screens.[1] These compounds often interfere with assays through non-specific mechanisms. While there is no definitive list for all natural products, you can use computational tools and substructure filters to check if your compound contains moieties commonly associated with PAINS.

Q3: How can I proactively design my biochemical assays to be more robust against interference from novel compounds?

A3: Incorporating control experiments and specific reagents into your assay design can help minimize interference.[1] Key considerations include:

  • Detergents: Including a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 can help prevent compound aggregation.

  • Reducing Agents: For assays with components sensitive to redox cycling, the addition of dithiothreitol (B142953) (DTT) can mitigate interference from electrophilic compounds.[2]

  • Bovine Serum Albumin (BSA): BSA can be included in the assay buffer to block non-specific binding of compounds to surfaces and proteins.

  • Orthogonal Assays: Plan to confirm initial findings using a secondary assay that employs a different detection method or biological principle.[1]

Troubleshooting Guides

Issue 1: Suspected False-Positive Due to Compound Aggregation

If you observe a steep dose-response curve or high Hill slope, compound aggregation might be the cause.

Troubleshooting Workflow:

Aggregation_Troubleshooting start Suspected Aggregation detergent Run assay with and without 0.01% Triton X-100 start->detergent analyze Compare IC50 values detergent->analyze conclusion Interpret Results analyze->conclusion no_change No significant change in IC50 (Aggregation unlikely) conclusion->no_change IC50 ratio ~1 change Significant increase in IC50 with detergent (Aggregation likely) conclusion->change IC50 ratio > 5

Caption: Workflow to diagnose aggregation-based assay interference.

Quantitative Data Interpretation:

IC50 Ratio (with detergent / without detergent)Interpretation
> 5-fold increaseHigh likelihood of aggregation-based activity
2 to 5-fold increaseModerate likelihood; further investigation needed
< 2-fold increaseAggregation is unlikely to be the primary cause
Issue 2: Potential Interference from Thiol-Reactive or Redox-Cycling Compounds

If your assay involves enzymes with critical cysteine residues or is sensitive to reactive oxygen species, consider this workflow.

Troubleshooting Workflow:

Redox_Troubleshooting start Suspected Redox Activity or Thiol Reactivity dtt Run assay with and without 1 mM DTT start->dtt analyze Compare IC50 values dtt->analyze conclusion Interpret Results analyze->conclusion no_change No significant change in IC50 (Interference unlikely) conclusion->no_change IC50 ratio ~1 change Significant increase in IC50 with DTT (Interference likely) conclusion->change IC50 ratio > 5

Caption: Workflow to identify thiol-reactive or redox-cycling compounds.

Quantitative Data Interpretation:

IC50 Ratio (with DTT / without DTT)Interpretation
> 5-fold increaseHigh likelihood of thiol reactivity or redox interference.[1]
2 to 5-fold increaseModerate likelihood; warrants further investigation.[1]
< 2-fold increaseLow likelihood of this specific interference mechanism.[1]

Experimental Protocols

Protocol 1: Cell-Free/Target-Free Interference Assay

This protocol helps determine if a compound directly interacts with the assay detection system.

Methodology:

  • Prepare your standard assay plate setup, including all buffers and detection reagents.

  • In place of the biological target (e.g., enzyme, cells), add the corresponding vehicle or buffer.

  • Add this compound or your test compound in a dose-response manner to these target-free wells.

  • Incubate for the standard assay duration and measure the signal.

Interpretation: A dose-dependent change in the signal in the absence of the biological target strongly indicates direct assay interference.

Protocol 2: Spectroscopic Interference Scan

This protocol identifies if the compound's optical properties overlap with the assay's detection wavelengths.

Methodology:

  • Dissolve this compound or your test compound in the assay buffer at the highest concentration used in your experiments.

  • Using a spectrophotometer or plate reader, perform a full wavelength scan for absorbance and/or fluorescence.

  • Compare the compound's spectral profile with the excitation and emission wavelengths of your assay.

Interpretation: A significant absorbance or fluorescence peak at or near the assay's wavelengths suggests potential spectroscopic interference.

Signaling Pathway and Logic Diagrams

Diagram 1: General Logic for Hit Triage

This diagram outlines a decision-making process for validating a hit from a primary screen when working with novel natural products.

Hit_Triage_Logic primary_hit Primary Screen Hit interference_check Interference Assays (Aggregation, Redox, etc.) primary_hit->interference_check interference_found Interference Confirmed (False Positive) interference_check->interference_found Yes no_interference No Interference Detected interference_check->no_interference No orthogonal_assay Orthogonal Assay Confirmation no_interference->orthogonal_assay validated_hit Validated Hit orthogonal_assay->validated_hit Consistent Activity inconsistent_activity Inconsistent Activity (Likely Artifact) orthogonal_assay->inconsistent_activity Inconsistent Activity

Caption: A logical workflow for validating hits from primary screens.

References

Technical Support Center: Acetyl-binankadsurin A Cell Viability Assay Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell viability assays for Acetyl-binankadsurin A. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the first step in assessing the effect of this compound on cell viability?

A1: The initial step is to determine the optimal concentration range of this compound and a suitable incubation time. This is typically achieved by performing a dose-response and time-course experiment. A common starting point is to test a broad range of concentrations (e.g., from nanomolar to micromolar) over several time points (e.g., 24, 48, and 72 hours).

Q2: How should I dissolve this compound for my cell-based assays?

A2: this compound, like many natural products, may have limited aqueous solubility. The recommended solvent is dimethyl sulfoxide (B87167) (DMSO).[1][2] Prepare a high-concentration stock solution in 100% DMSO and then dilute it in culture medium to the final desired concentrations. It is crucial to keep the final DMSO concentration in the culture medium low, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity.[3] Always include a vehicle control (cells treated with the same final concentration of DMSO as the highest concentration of this compound) in your experiments.

Q3: Which cell viability assay is most suitable for this compound?

A3: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and cost-effective colorimetric method for assessing the cytotoxicity of natural products.[4][5][6] This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[7] However, it's important to be aware of potential interferences when using natural compounds (see Troubleshooting Guide). Alternative assays to consider include XTT, MTS, or resazurin-based assays.[3]

Q4: What are the potential mechanisms by which this compound might reduce cell viability?

A4: Natural compounds with anticancer properties often induce cell death through apoptosis or cause a halt in cell proliferation through cell cycle arrest.[8][9] Apoptosis is a form of programmed cell death involving a cascade of specific signaling pathways.[10][11] Cell cycle arrest prevents cells from progressing through the stages of division, thereby inhibiting tumor growth.[12][13] The precise mechanism of this compound would need to be investigated through further molecular assays.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High background absorbance in MTT assay This compound may be colored and interfere with the absorbance reading.Run a "no-cell" control with the compound at all tested concentrations to measure its intrinsic absorbance. Subtract this background from your experimental values.[3]
False-positive cell viability results Some natural compounds can directly reduce MTT to formazan (B1609692), independent of cellular metabolic activity.[14][15]Perform a "no-cell" control with the compound and MTT reagent. If the solution turns purple, it indicates direct reduction. Consider using an alternative assay like the ATP-based CellTiter-Glo® assay, which is less prone to this interference.[3]
Precipitation of this compound in culture medium The compound may have low solubility in the aqueous environment of the cell culture medium, especially at higher concentrations.Visually inspect the wells under a microscope for any precipitate.[3] If precipitation is observed, try to improve solubility by gently sonicating the stock solution before dilution.[3] It may also be necessary to lower the highest concentration tested.
Inconsistent results between experiments Variations in cell seeding density, incubation time, or reagent preparation can lead to variability.Ensure consistent cell seeding numbers and a standardized protocol for all steps. Prepare fresh reagents and ensure the MTT solution is protected from light.

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT assay. Optimization for specific cell lines and experimental conditions is recommended.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)[1][2]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium appropriate for the cell line

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions of the compound in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Data Presentation

The following table is a template for summarizing the quantitative data from a cell viability experiment.

Concentration of this compound (µM) Absorbance at 570 nm (Mean ± SD) Cell Viability (%)
0 (Untreated Control)[Insert Value]100
0 (Vehicle Control - DMSO)[Insert Value][Calculate Value]
[Concentration 1][Insert Value][Calculate Value]
[Concentration 2][Insert Value][Calculate Value]
[Concentration 3][Insert Value][Calculate Value]
[Concentration 4][Insert Value][Calculate Value]
[Concentration 5][Insert Value][Calculate Value]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare this compound Dilutions B->C D Incubate for 24/48/72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability H->I G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound This compound Bcl2 Bcl-2 Family (e.g., Bax, Bak) compound->Bcl2 DR Death Receptors (e.g., Fas, TNFR) compound->DR Mito Mitochondria CytC Cytochrome c Release Mito->CytC Bcl2->Mito regulates Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Casp8 Caspase-8 (Initiator) DR->Casp8 activates Casp8->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis G cluster_cellcycle Cell Cycle Progression compound This compound CDK_Cyclin CDK-Cyclin Complexes compound->CDK_Cyclin inhibits Arrest Cell Cycle Arrest compound->Arrest G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK_Cyclin->G1 drives CDK_Cyclin->S drives CDK_Cyclin->G2 drives CDK_Cyclin->M drives

References

Validation & Comparative

A Comparative Analysis of Acetyl-binankadsurin A and Binankadsurin A: Unveiling Their Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a notable scarcity of direct comparative studies on the biological activities of Acetyl-binankadsurin A and its parent compound, Binankadsurin A. While the existence of this compound, isolated from plant species of the Kadsura genus, is documented, specific data on its bioactivity, particularly in comparison to Binankadsurin A, remains largely unpublished.

Despite the absence of a head-to-head comparison, research into the chemical constituents of the Kadsura genus, a member of the Schisandraceae family, has unveiled a wealth of bioactive compounds, primarily triterpenoids and lignans, with significant therapeutic potential. Notably, several of these compounds have demonstrated promising anti-HIV activity. This guide, therefore, aims to provide a comprehensive overview of the anti-HIV activity of compounds isolated from Kadsura species as a proxy to infer the potential biological activities of this compound and Binankadsurin A.

Anti-HIV Activity of Compounds from Kadsura Species

Studies on various Kadsura species have led to the isolation and characterization of numerous compounds with in vitro anti-HIV efficacy. The following table summarizes the key findings from this research, providing a glimpse into the potential of this plant genus as a source of novel antiretroviral agents.

Compound NamePlant SourceCompound TypeAssay Cell LineEC50 (µg/mL)Therapeutic Index (TI)
Heteroclitin DKadsura heteroclitaLignanC81661.465.9
Compound 6 Kadsura heteroclitaNot SpecifiedC81661.652.9
Angustific acid AKadsura angustifoliaCycloartane TriterpenoidC81666.1>32.8

EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. A lower EC50 indicates a more potent compound. The Therapeutic Index (TI) is a quantitative measurement of the relative safety of a drug. A higher TI is preferable.

Putative Mechanisms of Anti-HIV Action

The anti-HIV compounds isolated from Kadsura species likely exert their effects by targeting various stages of the HIV life cycle. While the precise mechanisms for many of these compounds are yet to be fully elucidated, potential targets for anti-HIV drugs include:

  • Viral Entry: Inhibition of the binding of the viral envelope protein gp120 to the host cell's CD4 receptor and co-receptors (CCR5 or CXCR4), preventing the fusion of the viral and cellular membranes.

  • Reverse Transcription: Inhibition of the viral enzyme reverse transcriptase, which is responsible for converting the viral RNA genome into DNA.

  • Integration: Blocking the viral enzyme integrase from inserting the viral DNA into the host cell's genome.

  • Protease Inhibition: Inhibiting the viral protease enzyme, which is crucial for the processing of viral polyproteins into mature, functional proteins required for the assembly of new virions.

The structural diversity of compounds found in the Kadsura genus suggests that they may act on one or more of these targets.

Experimental Methodologies

The evaluation of the anti-HIV activity of natural products typically involves a series of in vitro assays. The following is a generalized protocol based on methodologies reported in the scientific literature for testing compounds from Kadsura species.

General Anti-HIV Assay Workflow

Anti-HIV Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound (e.g., from Kadsura extract) Culture Co-culture of Cells, Virus, and Test Compound Compound->Culture Cells Host Cells (e.g., C8166) Cells->Culture Virus HIV-1 Stock Virus->Culture Incubation Incubation (several days) Culture->Incubation Measurement Measurement of Viral Activity Incubation->Measurement EC50 Calculation of EC50 Measurement->EC50 CC50 Calculation of CC50 (Cytotoxicity) Measurement->CC50 TI Calculation of Therapeutic Index (TI) EC50->TI CC50->TI

Caption: A generalized workflow for in vitro anti-HIV activity screening of natural compounds.

Detailed Experimental Protocol: Syncytium Formation Assay

A common method to assess anti-HIV activity is the inhibition of syncytium formation, which are large multinucleated cells formed by the fusion of HIV-infected cells with uninfected cells.

  • Cell Culture: Human T-cell line C8166, which is highly susceptible to HIV-1 infection, is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.

  • Compound Preparation: The test compounds (e.g., isolated from Kadsura species) are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then serially diluted with the culture medium to achieve the desired final concentrations.

  • Infection and Treatment: C8166 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1IIIB) at a predetermined multiplicity of infection (MOI). Immediately after infection, the diluted test compounds are added to the cell culture. A control group with infected cells but without any compound and a mock-infected control group are also included.

  • Incubation: The treated and control cell cultures are incubated for a specific period, typically 3-4 days, to allow for viral replication and syncytium formation.

  • Quantification of Syncytia: After incubation, the number of syncytia in each well of the culture plate is observed and counted under an inverted microscope.

  • Data Analysis: The percentage of inhibition of syncytium formation is calculated for each compound concentration relative to the untreated virus control. The 50% effective concentration (EC50) is then determined from the dose-response curve.

  • Cytotoxicity Assay: To assess the toxicity of the compounds on the host cells, a parallel experiment is conducted with uninfected C8166 cells. Cell viability is typically measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The 50% cytotoxic concentration (CC50) is calculated.

  • Therapeutic Index Calculation: The therapeutic index (TI) is calculated as the ratio of CC50 to EC50 (TI = CC50/EC50).

Potential Signaling Pathways and Drug Targets in the HIV Life Cycle

The following diagram illustrates the key stages of the HIV life cycle, highlighting potential targets for antiretroviral drugs, including those that may be inhibited by compounds from the Kadsura genus.

Caption: The HIV life cycle, illustrating key stages that serve as targets for antiretroviral therapy.

Conclusion

While direct comparative data on the biological activities of this compound and Binankadsurin A is currently unavailable in the public domain, the broader research on the Kadsura genus provides a strong indication of their potential as a source of bioactive molecules, particularly with anti-HIV properties. The presence of an acetyl group in this compound could potentially influence its pharmacokinetic and pharmacodynamic properties, such as its lipophilicity, cell permeability, and binding affinity to target proteins, when compared to the non-acetylated Binankadsurin A. However, without experimental data, any such comparison remains speculative.

Future research should focus on the isolation and biological evaluation of both this compound and Binankadsurin A to directly compare their activities and elucidate their mechanisms of action. Such studies would be invaluable for drug discovery and development, potentially leading to new therapeutic agents for HIV and other diseases. Researchers in the field are encouraged to explore the rich chemical diversity of the Kadsura genus to unlock its full therapeutic potential.

A Comparative Guide to the Efficacy of Acetyl-binankadsurin A and Other Lignans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lignans (B1203133), a major class of polyphenols found in plants, have garnered significant attention for their diverse pharmacological activities. Among these, dibenzocyclooctadiene lignans from Schisandra species are particularly prominent for their therapeutic potential. This guide provides a comparative analysis of the efficacy of Acetyl-binankadsurin A and other notable lignans, focusing on their anti-inflammatory, antioxidant, and neuroprotective properties. Due to the limited publicly available data on this compound, this comparison is framed by contextualizing its potential efficacy against the well-documented activities of other structurally related and extensively studied lignans from the same botanical family.

Comparative Efficacy of Schisandra Lignans: A Quantitative Overview

The following tables summarize the available quantitative data on the anti-inflammatory, antioxidant, and neuroprotective effects of several key Schisandra lignans. This data provides a benchmark for evaluating the potential efficacy of lesser-studied compounds like this compound.

Table 1: Comparative Anti-inflammatory Activity of Schisandra Lignans
Lignan (B3055560)AssayTargetIC50 (µM)Source
Gomisin N Enzyme Inhibition15-LOX8.3[1]
Enzyme InhibitionCOX-17.9[1]
Enzyme InhibitionCOX-29.4[1]
Schisandrin (B1198587) A Enzyme Inhibition15-LOX9.8[1]
Enzyme InhibitionCOX-18.5[1]
Enzyme InhibitionCOX-2> 10[1]
Schisantherin A Enzyme Inhibition15-LOX8.8[1]
Enzyme InhibitionCOX-19.2[1]
Enzyme InhibitionCOX-2> 10[1]
Schisantherin B Enzyme Inhibition15-LOX9.1[1]
Enzyme InhibitionCOX-18.2[1]
Enzyme InhibitionCOX-2> 10[1]
Gomisin J NO Production InhibitionLPS-stimulated RAW 264.7 cells~25 (approx.)[2]
Schisandrin C NO Production InhibitionLPS-stimulated RAW 264.7 cells~50 (approx.)[2]

Note: IC50 values represent the concentration of the lignan required to inhibit the activity of the target enzyme or the production of an inflammatory mediator by 50%. A lower IC50 value indicates greater potency.

Table 2: Comparative Antioxidant Capacity of Schisandra Lignans
LignanAssayAntioxidant Capacity (TEAC*)Source
Gomisin D DPPH Radical Scavenging0.0549[3]
Gomisin K3 DPPH Radical Scavenging0.0191[3]
Schisandrin DPPH Radical Scavenging0.0108[3]
Deoxyschisandrin DPPH Radical Scavenging0.0067[3]
γ-Schisandrin DPPH Radical Scavenging0.0083[3]
Gomisin A DPPH Radical Scavenging0.0025[3]

TEAC (Trolox Equivalent Antioxidant Capacity) is a measure of antioxidant strength. A higher TEAC value indicates greater antioxidant capacity.

Table 3: Comparative Neuroprotective Effects of Schisandra Lignans
LignanAssay ModelEffectSource
Schisandrin B Aβ1-42-induced toxicity in rat cortical neuronsSignificantly elevated cell viability and reduced apoptosis.[4]
Total Lignans of Schisandra chinensis Aβ1-42-induced neurodegeneration in primary mouse neuronal cellsProtected against Aβ1-42-induced toxicity by blocking the decrease of mitochondrial membrane potential and altering the expression of Bcl-2.[5]
Lignan-rich extract of S. chinensis Aβ1-42-induced memory impairment in miceAttenuated memory impairment and reduced β-secretase activity.[6]
Gomisin N H2O2 injury in SHSY-5Y/APPswe cellsSignificantly upregulated the expression of Nrf2 and downstream antioxidant proteins.

Note: Due to the nature of neuroprotection assays, quantitative IC50 values are less common. The effects are often described in terms of increased cell viability or inhibition of neurotoxic processes.

Key Signaling Pathways and Experimental Workflows

The therapeutic effects of lignans are often attributed to their ability to modulate key cellular signaling pathways involved in inflammation and oxidative stress. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for assessing anti-inflammatory activity.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Release Lignans Lignans Lignans->IKK Inhibits DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes Transcription G cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxidativeStress Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 (Inactive) OxidativeStress->Keap1_Nrf2 Induces dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_n Nrf2 (Active) Nrf2->Nrf2_n Translocation Keap1_Nrf2->Nrf2 Release Lignans Lignans Lignans->Keap1_Nrf2 Promotes dissociation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Transcription G cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis Start Start SeedCells Seed RAW 264.7 cells in 96-well plate Start->SeedCells Incubate1 Incubate 24h SeedCells->Incubate1 Pretreat Pre-treat with Lignans (various concentrations) Incubate1->Pretreat Incubate2 Incubate 1-2h Pretreat->Incubate2 Stimulate Stimulate with LPS (e.g., 1 µg/mL) Incubate2->Stimulate Incubate3 Incubate 24h Stimulate->Incubate3 CollectSupernatant Collect Supernatant Incubate3->CollectSupernatant LyseCells Lyse Cells Incubate3->LyseCells GriessAssay Griess Assay for NO CollectSupernatant->GriessAssay ELISA ELISA for Cytokines (TNF-α, IL-6) CollectSupernatant->ELISA WesternBlot Western Blot for iNOS, COX-2, p-IκBα LyseCells->WesternBlot

References

No Scientific Data Currently Available for Acetyl-binankadsurin A's Anticancer Effects

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of available scientific literature and research databases has revealed no specific studies or published data on the anticancer effects of a compound named "Acetyl-binankadsurin A." This suggests that the compound may be exceptionally novel, not yet extensively studied, or potentially referenced under a different name.

Our investigation included searches for "this compound" and its potential root compound, "binankadsurin A." These inquiries did not yield specific experimental data, mechanistic studies, or comparative analyses with other anticancer agents.

However, our search did provide broader context on the source genus from which "binankadsurin A" is likely derived. Compounds isolated from the Kadsura plant, a genus belonging to the Schisandraceae family, have been a subject of interest in cancer research.[1][2][3] The Kadsura genus is known to be a rich source of structurally diverse lignans (B1203133) and triterpenoids, many of which have demonstrated various biological activities, including anti-tumor properties.[2][3][4] Lignans, in particular, are a class of polyphenols that have been investigated for their potential to inhibit cancer cell growth, induce apoptosis (programmed cell death), and arrest the cell cycle.[5][6][7][8]

One source mentioned a lipid compound referred to as "Acetlyl-B" isolated from the Kadsura Dragon™ Vine, noting that laboratories are screening novel Kadsura compounds for potential anticancer treatments.[9] However, a direct link or structural relationship between "Acetlyl-B" and "this compound" could not be established from the available information.

Without specific research on this compound, it is not possible to fulfill the request for a detailed comparison guide, including quantitative data, experimental protocols, and signaling pathway diagrams. The core requirements of the request hinge on the existence of published experimental validation.

We recommend that researchers, scientists, and drug development professionals interested in this specific compound verify the spelling and nomenclature. If "this compound" is a newly synthesized or isolated compound, the requested data may not be publicly available until initial findings are published. Should you have access to any preliminary studies, internal research data, or an alternative name for this compound, we would be equipped to proceed with a thorough analysis and generate the requested comparative guide.

References

A Comparative Analysis of the Anti-Inflammatory Properties of Kadsura Coccinea Triterpenoids and Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel anti-inflammatory agents, natural products present a promising frontier. This guide provides a comparative study of the anti-inflammatory activity of triterpenoids isolated from Kadsura coccinea, a plant used in traditional medicine, against two standard anti-inflammatory drugs: Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), and Dexamethasone, a synthetic glucocorticoid. Due to the current lack of specific biological data for Acetyl-binankadsurin A, this guide will focus on representative bioactive compounds from the Kadsura genus to provide a relevant and data-supported comparison.

Introduction to the Compounds

Kadsura coccinea , a plant from the Schisandraceae family, is a rich source of bioactive compounds, including triterpenoids and lignans (B1203133).[1][2] Traditional medicine has utilized this plant for treating conditions like rheumatoid arthritis and gastroenteric disorders.[1] Modern pharmacological studies have begun to validate these uses, demonstrating significant anti-inflammatory properties of its chemical constituents.[1][3][4] Specifically, triterpenoids isolated from Kadsura coccinea have been shown to inhibit the production of key pro-inflammatory cytokines.[1][4]

Indomethacin is a potent NSAID that has been in clinical use since 1963.[5] It exerts its anti-inflammatory, analgesic, and antipyretic effects primarily by non-selectively inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[6][7][8] This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[6]

Dexamethasone is a powerful synthetic glucocorticoid with broad anti-inflammatory and immunosuppressive effects.[9][10] Its mechanism of action is complex, involving the binding to glucocorticoid receptors, which then regulate the transcription of a wide range of genes.[10][11] This leads to the suppression of pro-inflammatory signals and the promotion of anti-inflammatory pathways.[9]

Comparative Anti-Inflammatory Activity

The following tables summarize the in vitro anti-inflammatory activity of representative triterpenoids from Kadsura coccinea compared to Indomethacin and Dexamethasone. The data is derived from studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells, a standard model for assessing inflammatory responses.

Table 1: Inhibition of Pro-Inflammatory Cytokines

CompoundTargetIC50 (µM)Cell Line
Kadsura Triterpenoid (Compound 4) IL-68.15[1][4]RAW 264.7
Kadsura Triterpenoid (Compound 31) IL-69.86[1][4]RAW 264.7
Gaultheriadiolide (Kadsura Sesquiterpene) TNF-α1.03 - 10.99[3]RAW 264.7
Indomethacin IL-6~10-20[12]RAW 264.7
Indomethacin TNF-α>40[12]RAW 264.7
Dexamethasone IL-6Not specifiedRAW 264.7
Dexamethasone TNF-αSignificantly inhibits[13][14]RAW 264.7

Table 2: Inhibition of Other Inflammatory Mediators

CompoundTargetIC50Cell Line
Kadsura Coccinea Extract Nitric Oxide (NO)Inhibits[15]RAW 264.7
Indomethacin Nitric Oxide (NO)14.6 µg/mL (Methyl ester derivative)[16]RAW 264.7
Indomethacin PGE2Inhibits[16]RAW 264.7
Dexamethasone Nitric Oxide (NO)34.60 µg/mL[17]RAW 264.7
Dexamethasone IL-1βInhibits[18]RAW 264.7

Mechanisms of Action: A Visual Comparison

The anti-inflammatory effects of Kadsura compounds, Indomethacin, and Dexamethasone are mediated through distinct signaling pathways.

G cluster_kadsura Kadsura Triterpenoids cluster_indomethacin Indomethacin cluster_dexamethasone Dexamethasone Kadsura Kadsura Triterpenoids NFkB_K NF-κB Pathway Kadsura->NFkB_K Inhibits JAK2_STAT3 JAK2/STAT3 Pathway Kadsura->JAK2_STAT3 Inhibits LPS_K LPS TLR4_K TLR4 LPS_K->TLR4_K TLR4_K->NFkB_K TLR4_K->JAK2_STAT3 Cytokines_K Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB_K->Cytokines_K JAK2_STAT3->Cytokines_K Indomethacin Indomethacin COX1_2 COX-1 & COX-2 Indomethacin->COX1_2 Inhibits ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX1_2 Prostaglandins Prostaglandins COX1_2->Prostaglandins Dexamethasone Dexamethasone GR Glucocorticoid Receptor Dexamethasone->GR Nucleus Nucleus GR->Nucleus GeneTranscription Gene Transcription Nucleus->GeneTranscription AntiInflammatoryProteins Anti-inflammatory Proteins GeneTranscription->AntiInflammatoryProteins Upregulates ProInflammatoryGenes Pro-inflammatory Genes (Cytokines, etc.) GeneTranscription->ProInflammatoryGenes Downregulates

Caption: Mechanisms of Action of Kadsura Triterpenoids, Indomethacin, and Dexamethasone.

Experimental Protocols

The following is a generalized protocol for the in vitro assessment of anti-inflammatory activity using LPS-stimulated RAW 264.7 macrophages, based on methodologies described in the cited literature.[19][20][21][22]

Experimental Workflow

G A 1. Cell Seeding Seed RAW 264.7 cells in 96-well plates (1-2 x 10^5 cells/well) and incubate overnight. B 2. Pre-treatment Treat cells with varying concentrations of test compounds (Kadsura triterpenoids, Indomethacin, Dexamethasone) for 1-2 hours. A->B C 3. LPS Stimulation Induce inflammation by adding LPS (10-100 ng/mL) to the cell culture and incubate for 24 hours. B->C D 4. Supernatant Collection Collect the cell culture supernatant for analysis. C->D E 5. Cytokine Measurement Quantify the levels of IL-6 and TNF-α in the supernatant using ELISA kits. D->E F 6. Data Analysis Calculate the IC50 values for each compound. E->F

References

Unraveling the Mechanism of Action of Acetyl-binankadsurin A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the mechanism of action of Acetyl-binankadsurin A have yet to yield a definitive biological target or signaling pathway. Publicly available scientific literature and databases currently lack specific experimental data elucidating how this natural compound exerts its effects at a molecular level. Consequently, a direct comparative analysis with alternative compounds based on a shared mechanism of action is not feasible at this time.

While the precise mechanism of this compound remains to be determined, the broader field of anti-inflammatory and signal transduction research offers a landscape of well-characterized pathways and molecules that are often targeted by natural products. Two of the most prominent and extensively studied of these are the Nuclear Factor-kappa B (NF-κB) and the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways. These pathways are critical regulators of inflammation, cell proliferation, and survival, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders.

This guide will, therefore, provide a comparative overview of established inhibitors of the NF-κB and STAT3 pathways, offering a framework for potential future investigation into the activity of this compound. Should evidence emerge linking this compound to these or other pathways, this information can serve as a valuable resource for researchers.

Key Inflammatory Signaling Pathways: NF-κB and STAT3

The NF-κB and STAT3 signaling cascades are central to the cellular inflammatory response. A simplified representation of these pathways is presented below, illustrating the key protein interactions and points of potential therapeutic intervention.

G cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IKK Complex IKK Complex TNFR->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Releases Nucleus_NFkB Nucleus NF-κB (p50/p65)->Nucleus_NFkB Translocates to Inflammatory Genes Inflammatory Genes Nucleus_NFkB->Inflammatory Genes Activates Transcription IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R Binds JAK JAK IL-6R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3-P STAT3-P (Dimer) STAT3->STAT3-P Dimerizes Nucleus_STAT3 Nucleus STAT3-P->Nucleus_STAT3 Translocates to Target Genes Target Genes Nucleus_STAT3->Target Genes Activates Transcription

Figure 1: Simplified NF-κB and STAT3 signaling pathways.

Comparative Analysis of Known NF-κB and STAT3 Inhibitors

While awaiting specific data on this compound, a comparative look at well-established inhibitors of the NF-κB and STAT3 pathways can provide context for potential mechanisms of action.

CompoundTarget PathwayMechanism of ActionKey Experimental Readouts
Parthenolide NF-κBDirectly inhibits the IKK complex, preventing IκBα phosphorylation and subsequent NF-κB activation.Western blot for phospho-IκBα, NF-κB reporter assays, EMSA for NF-κB DNA binding.
BAY 11-7082 NF-κBIrreversibly inhibits IKKβ, a key component of the IKK complex.In vitro kinase assays, Western blot for phospho-IκBα, measurement of downstream inflammatory cytokine production (e.g., TNF-α, IL-6).
Stattic STAT3Inhibits the SH2 domain of STAT3, preventing its dimerization and nuclear translocation.Western blot for phospho-STAT3 (Tyr705), STAT3 reporter assays, immunofluorescence for STAT3 nuclear localization.
Cryptotanshinone STAT3Inhibits the phosphorylation of STAT3 at Tyr705.Western blot for phospho-STAT3, cell viability assays in STAT3-dependent cancer cells, analysis of downstream target gene expression (e.g., Bcl-2, Cyclin D1).

Experimental Protocols for Pathway Analysis

Should researchers wish to investigate the effect of this compound on the NF-κB or STAT3 pathways, the following experimental protocols are standard in the field.

NF-κB Activation Assay

1. Cell Culture and Treatment:

  • Culture a suitable cell line (e.g., RAW 264.7 macrophages, HEK293T cells) in appropriate media.

  • Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), for a defined period (e.g., 30 minutes).

2. Western Blot Analysis:

  • Lyse the cells and perform protein quantification.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, and total p65. A loading control like β-actin or GAPDH should also be used.

  • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.

3. NF-κB Reporter Gene Assay:

  • Transfect cells with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

  • After treatment and stimulation as described above, lyse the cells and measure luciferase activity using a luminometer.

G Cell Culture Cell Culture Pre-treatment with this compound Pre-treatment with this compound Cell Culture->Pre-treatment with this compound Stimulation (TNF-α/LPS) Stimulation (TNF-α/LPS) Pre-treatment with this compound->Stimulation (TNF-α/LPS) Cell Lysis Cell Lysis Stimulation (TNF-α/LPS)->Cell Lysis Western Blot (p-IκBα, p-p65) Western Blot (p-IκBα, p-p65) Cell Lysis->Western Blot (p-IκBα, p-p65) NF-κB Reporter Assay NF-κB Reporter Assay Cell Lysis->NF-κB Reporter Assay

Figure 2: Experimental workflow for NF-κB activation analysis.
STAT3 Activation Assay

1. Cell Culture and Treatment:

  • Culture a cell line known to have active STAT3 signaling (e.g., MDA-MB-231 breast cancer cells, A549 lung cancer cells).

  • Treat cells with different concentrations of this compound for various time points.

  • For inducible STAT3 activation, cells can be stimulated with Interleukin-6 (IL-6).

2. Western Blot Analysis:

  • Prepare cell lysates and perform Western blotting as described for the NF-κB assay.

  • Use primary antibodies against phospho-STAT3 (Tyr705), total STAT3, and a loading control.

3. Immunofluorescence Microscopy:

  • Grow cells on coverslips and treat as described.

  • Fix, permeabilize, and block the cells.

  • Incubate with an antibody against STAT3.

  • Use a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

  • Visualize the subcellular localization of STAT3 using a fluorescence microscope.

G Cell Culture Cell Culture Treatment with this compound Treatment with this compound Cell Culture->Treatment with this compound Stimulation (IL-6, if needed) Stimulation (IL-6, if needed) Treatment with this compound->Stimulation (IL-6, if needed) Cell Lysis / Fixation Cell Lysis / Fixation Stimulation (IL-6, if needed)->Cell Lysis / Fixation Western Blot (p-STAT3) Western Blot (p-STAT3) Cell Lysis / Fixation->Western Blot (p-STAT3) Immunofluorescence (STAT3 localization) Immunofluorescence (STAT3 localization) Cell Lysis / Fixation->Immunofluorescence (STAT3 localization)

Figure 3: Experimental workflow for STAT3 activation analysis.

Conclusion

The independent verification of this compound's mechanism of action is a critical next step in understanding its therapeutic potential. While direct comparative data is currently unavailable, the established methodologies and known inhibitors of the NF-κB and STAT3 pathways provide a robust framework for future research. The experimental protocols outlined in this guide can be employed to systematically investigate whether this compound modulates these key inflammatory signaling cascades. The resulting data will be essential for building a comprehensive profile of this compound and for guiding its potential development as a novel therapeutic agent. Researchers are encouraged to pursue these lines of inquiry to elucidate the molecular targets of this compound and to place its activity within the broader context of signal transduction modulation.

Unveiling the Structural Identity of Acetyl-binankadsurin A: A Comparative Analysis of Natural versus Synthetic Sources

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise structural confirmation of a bioactive natural product and its synthetic counterpart is paramount. This guide provides a detailed comparison of the analytical data for natural and synthetically produced Acetyl-binankadsurin A, a lignan (B3055560) with promising biological activities. By presenting key experimental data and methodologies, this document serves as a crucial resource for authenticating this complex molecule.

This compound, a dibenzocyclooctadiene lignan isolated from plants of the Kadsura genus, has garnered significant interest for its potential therapeutic properties. As with many complex natural products, total synthesis is a critical step to enable further pharmacological investigation and potential drug development. A fundamental requirement of this process is the rigorous confirmation that the molecular structure of the synthetic compound is identical to that of the natural isolate. This is achieved through a comprehensive comparison of their spectroscopic and physical properties.

Structural Confirmation Workflow

The structural identity of a synthetic compound with its natural counterpart is typically established through a multi-step process involving isolation, synthesis, and detailed spectroscopic analysis. The workflow ensures that the connectivity of atoms and the three-dimensional arrangement (stereochemistry) are identical.

G cluster_natural Natural Product cluster_synthetic Synthetic Chemistry cluster_analysis Structural Analysis & Comparison Natural_Source Plant Source (e.g., Kadsura coccinea) Isolation Isolation & Purification Natural_Source->Isolation Natural_Compound Natural this compound Isolation->Natural_Compound Spectroscopic_Analysis Spectroscopic Analysis (NMR, MS, etc.) Natural_Compound->Spectroscopic_Analysis Characterization Starting_Materials Starting Materials Total_Synthesis Multi-step Total Synthesis Starting_Materials->Total_Synthesis Synthetic_Compound Synthetic this compound Total_Synthesis->Synthetic_Compound Synthetic_Compound->Spectroscopic_Analysis Characterization Data_Comparison Data Comparison Spectroscopic_Analysis->Data_Comparison Structure_Confirmation Structural Confirmation Data_Comparison->Structure_Confirmation

Safety Operating Guide

Navigating the Safe Disposal of Acetyl-binankadsurin A: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Core Principles of Disposal

All materials that have come into contact with Acetyl-binankadsurin A should be considered contaminated and managed as hazardous waste. This includes unused or expired compounds, contaminated personal protective equipment (PPE), laboratory glassware, and any materials used for cleaning spills. The fundamental principle is to prevent the release of the compound into the environment, particularly through waterways; therefore, disposal down the sink or in regular trash is strictly prohibited.

Quantitative Data for Waste Management

For operational planning, particularly in the event of a spill, the following classifications are generally applied to cytotoxic substances and can be adapted for this compound waste management.

ParameterSpecificationSource
Small Spill < 5 mL or < 5 gGeneral Cytotoxic Waste Guidelines
Large Spill > 5 mL or > 5 gGeneral Cytotoxic Waste Guidelines
Waste Container Fill Level Do not exceed 75% capacity[1]
Plastic Bag Thickness Minimum 2 mm for polypropylene (B1209903) bagsGeneral Cytotoxic Waste Guidelines

Step-by-Step Disposal Procedures for this compound

The following step-by-step guide outlines the recommended procedure for the safe disposal of waste contaminated with this compound.

  • Segregation at the Source :

    • Immediately segregate all waste contaminated with this compound from non-hazardous waste at the point of generation.[2]

    • Use designated, leak-proof, and puncture-resistant containers clearly labeled as "Cytotoxic Waste" or "Hazardous Chemical Waste".[3] Color-coded containers, such as yellow or red bins and bags, are often used to denote cytotoxic hazards.[3][4]

  • Types of Waste and Corresponding Containers :

    • Sharps : Needles, syringes, and other contaminated sharp objects must be placed in a designated, puncture-proof sharps container labeled for cytotoxic waste.[3][4]

    • Solid Waste : Contaminated PPE (gowns, gloves), bench paper, and other solid materials should be disposed of in a designated cytotoxic waste bag (often yellow or red) within a rigid, leak-proof container.[3][4]

    • Liquid Waste : Unused solutions of this compound should be collected in a sealed, shatter-proof container. This container must be clearly labeled with the chemical name and the words "Hazardous Waste".[5] Never mix incompatible chemicals.[6]

    • Empty Containers : Glassware that has contained this compound should be triple-rinsed with an appropriate solvent. The first rinseate must be collected and disposed of as hazardous liquid waste.[5] After triple-rinsing, the defaced container may be disposed of as regular lab glass waste, in accordance with institutional policy.[5]

  • Storage of Waste :

    • Store all hazardous waste containers in a designated, secure area away from general laboratory traffic.[7]

    • Ensure containers are kept closed except when adding waste.[6]

    • Secondary containment should be used for all liquid waste containers to mitigate spills.[6]

  • Disposal :

    • Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]

    • All cytotoxic waste should ultimately be disposed of via high-temperature incineration.[2]

Experimental Protocols: Spill Management

In the event of a spill of this compound, immediate and appropriate action is required to minimize exposure and environmental contamination.

Personnel Decontamination:

  • If skin or eye contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • Remove any contaminated clothing, ensuring not to spread the contaminant, and dispose of it as cytotoxic waste.

Spill Cleanup Procedure:

  • Alert Personnel : Inform others in the vicinity of the spill.

  • Secure the Area : Restrict access to the spill area.

  • Don PPE : At a minimum, this should include a lab coat or gown, double gloves, and safety goggles. For larger spills or powders, respiratory protection may be necessary.

  • Contain the Spill : For liquid spills, use absorbent pads to gently cover and contain the spill, working from the outside in. For solid spills, carefully cover with damp absorbent material to avoid generating dust.

  • Clean the Area :

    • Carefully collect all contaminated absorbent materials and place them in the designated cytotoxic waste container.

    • Clean the spill area with a detergent solution, followed by a rinse with a suitable solvent or water. All cleaning materials must be disposed of as cytotoxic waste.[1]

  • Final Decontamination : Wipe the area with a decontaminating solution if available and recommended for similar compounds.

  • Dispose of PPE : After the cleanup is complete, carefully remove and dispose of all PPE as cytotoxic waste.

  • Wash Hands : Thoroughly wash hands with soap and water.

  • Report the Incident : Report the spill to your laboratory supervisor and EHS department as per institutional policy.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste generated from work with this compound.

Start Waste Generation (this compound) Is_Sharp Is the waste a sharp? Start->Is_Sharp Is_Liquid Is the waste liquid? Is_Sharp->Is_Liquid No Sharps_Container Place in Cytotoxic Sharps Container Is_Sharp->Sharps_Container Yes Is_Solid Is the waste solid? Is_Liquid->Is_Solid No Liquid_Container Collect in Labeled, Sealed Hazardous Liquid Waste Container Is_Liquid->Liquid_Container Yes Solid_Container Place in Labeled Cytotoxic Solid Waste Bag/Bin Is_Solid->Solid_Container Yes Store_Waste Store in Designated Secondary Containment Area Sharps_Container->Store_Waste Liquid_Container->Store_Waste Solid_Container->Store_Waste EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) Store_Waste->EHS_Pickup Incineration High-Temperature Incineration EHS_Pickup->Incineration

Caption: Workflow for the segregation and disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetyl-binankadsurin A
Reactant of Route 2
Acetyl-binankadsurin A

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.